Carbamyl-PAF
説明
特性
IUPAC Name |
[(2R)-3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFHZBKBDFRYHS-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H55N2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91575-58-5 | |
| Record name | 1-O-Hexadecyl-2-N-methylcarbamol -sn-glycerol-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091575585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Carbamyl-PAF
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbamyl-platelet-activating factor (C-PAF), a synthetic analog of platelet-activating factor (PAF), serves as a potent and metabolically stable agonist for the PAF receptor (PAFR). Its resistance to rapid degradation, unlike endogenous PAF, makes it a valuable tool for investigating PAF-mediated signaling pathways and their physiological and pathological consequences. This guide provides a comprehensive overview of the molecular mechanisms underlying C-PAF's action, from receptor binding to downstream cellular responses. It includes detailed signaling pathways, quantitative data on its activity, and methodologies for its experimental investigation.
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of biological processes, including inflammation, platelet aggregation, and anaphylaxis. Its signaling is mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Carbamyl-PAF (1-O-hexadecyl-2-N-methylcarbamyl-glycero-3-phosphocholine) is a structurally related analog characterized by the substitution of the acetyl group at the sn-2 position with a carbamyl moiety. This modification confers significant resistance to hydrolysis by acetylhydrolases, resulting in a prolonged half-life and sustained receptor activation. Understanding the precise mechanism of action of C-PAF is crucial for its application in research and for the development of therapeutics targeting the PAF signaling axis.
Receptor Binding and Activation
C-PAF initiates its biological effects by binding to the PAFR. This interaction has been characterized in various cell types, with quantitative data available for specific systems.
Binding Affinity
Binding studies using radiolabeled ligands have been employed to determine the affinity of C-PAF for the PAFR. In human Burkitt's lymphoma-derived Raji cells, Scatchard analysis of C-PAF binding data revealed a single class of high-affinity binding sites.[1]
Table 1: Binding Characteristics of this compound to the PAF Receptor on Raji Lymphoblasts
| Parameter | Value | Cell Type | Reference |
| Dissociation Constant (Kd) | 2.9 ± 0.9 nM | Raji Lymphoblasts | [1] |
| Number of Binding Sites per Cell (Bmax) | 14,800 | Raji Lymphoblasts | [1] |
Competition binding studies have indicated that C-PAF has approximately one-third the potency of native PAF in displacing radiolabeled PAF from its receptor on Raji lymphoblasts.[1]
Intracellular Signaling Pathways
Upon binding of C-PAF, the PAFR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and the initiation of downstream signaling cascades. The PAFR is known to couple to at least two major G-protein families: Gq and Gi.[2][3]
Gq-Mediated Pathway: Phospholipase C Activation and Calcium Mobilization
The primary signaling pathway activated by C-PAF is mediated by the Gq family of G-proteins.[2]
-
Gq Activation: Ligand-bound PAFR activates Gαq and its associated Gβγ subunits.
-
Phospholipase C (PLC) Activation: Activated Gαq stimulates the membrane-bound enzyme Phospholipase C-β (PLCβ).
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1] This rapid increase in intracellular calcium is a hallmark of C-PAF activity and has been observed in a dose-dependent manner.[1]
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.
References
- 1. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation and regulation of platelet-activating factor receptor: role of G(i) and G(q) in receptor-mediated chemotactic, cytotoxic, and cross-regulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbamyl-PAF (cPAF): A Technical Guide for Researchers
An In-depth Examination of the Structure, Properties, and Biological Activity of a Stable Platelet-Activating Factor Analog
Introduction
Carbamyl-platelet-activating factor (cPAF), also known as Methylcarbamyl PAF C-16, is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF).[1][2] Structurally, it is 1-hexadecyl-2-N-methylcarbamyl-glycero-3-phosphocholine.[3] Unlike the endogenous PAF, which possesses a labile acetyl group at the sn-2 position, cPAF features a stable N-methylcarbamyl moiety.[3] This key structural modification renders cPAF resistant to hydrolysis by acetylhydrolases, the enzymes responsible for PAF degradation.[1][3][4] This metabolic stability makes cPAF an invaluable tool for researchers studying the physiological and pathological roles of PAF and its receptor (PAFR), particularly in the field of inflammation.[1][3][4] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological functions of cPAF, along with detailed experimental protocols and an illustration of its signaling pathway.
Structure and Chemical Properties
Carbamyl-PAF is a glycerophospholipid with a long-chain alkyl ether linkage at the sn-1 position, a carbamate group at the sn-2 position, and a phosphocholine head group at the sn-3 position.[3] Its resistance to enzymatic degradation allows for more sustained and reproducible experimental outcomes compared to native PAF.[1][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 1-hexadecyl-2-N-methylcarbamyl-glycero-3-phosphocholine | [3] |
| Synonyms | cPAF, this compound, Methylcarbamyl PAF C-16 | [1][2] |
| Molecular Formula | C26H55N2O7P | [2] |
| Molecular Weight | 538.7 g/mol | [2] |
| CAS Number | 91575-58-5 | [2] |
| Appearance | Liquid | [1] |
| Purity | >98% | [2] |
| Solubility | DMF: 10 mg/mL (18.56 mM) Ethanol: 20 mg/mL (37.13 mM) DMSO: 10 mg/mL (18.56 mM) PBS (pH 7.2): 10 mg/mL (18.56 mM) | [1] |
| Storage | Powder: -20°C for 3 years In solvent: -80°C for 1 year | [1] |
Biological Activity and Quantitative Data
This compound is a potent agonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[1][4] Upon binding to the PAFR, cPAF initiates a cascade of intracellular signaling events that are central to various physiological and pathological processes, including inflammation and allergic responses.[5] Its primary mechanism of action is the activation of the Gq alpha subunit of the associated heterotrimeric G-protein.[6]
One of the key measurable effects of cPAF is the dose-dependent increase in intracellular free calcium ([Ca2+]i).[2][7] This occurs through the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
Table 2: Quantitative Bioactivity Data for this compound
| Parameter | Value | Cell Line | Reference(s) |
| Dissociation Constant (Kd) | 2.9 ± 0.9 nM | Raji lymphoblast | [3] |
| Binding Sites per Cell (Bmax) | 14,800 | Raji lymphoblast | [3] |
| Potency vs. PAF | Approximately one-third the potency of native PAF | Raji lymphoblast | [3] |
| Effective Concentration for [Ca2+]i increase | 100 pM - 1 µM | Raji lymphoblast | [2][7] |
Signaling Pathway
The binding of cPAF to the PAF receptor triggers a well-defined signaling cascade that is characteristic of Gq-coupled GPCRs. The following diagram illustrates the key steps in this pathway.
Caption: this compound signaling pathway.
Experimental Protocols
The metabolic stability and potent agonist activity of cPAF make it an ideal tool for a variety of in vitro and in vivo studies. Below are detailed methodologies for two key experiments: a PAF receptor binding assay and an intracellular calcium mobilization assay.
PAF Receptor Binding Assay using [3H]-Carbamyl-PAF
This protocol describes a competitive binding assay to determine the affinity of test compounds for the PAF receptor using radiolabeled cPAF.
a. Experimental Workflow
Caption: Workflow for PAF receptor binding assay.
b. Detailed Methodology
-
Cell Membrane Preparation:
-
Culture Raji lymphoblasts to a density of 1-2 x 10^6 cells/mL.
-
Harvest cells by centrifugation (500 x g, 10 min, 4°C).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend cells in hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.25 M sucrose, 1 mM EDTA) and incubate on ice for 30 minutes.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.25% BSA) and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-cPAF (at a final concentration near its Kd, e.g., 3 nM), and 50 µL of the competitor compound at various concentrations.
-
For total binding, add 50 µL of assay buffer instead of the competitor.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled PAF or a known PAFR antagonist (e.g., 10 µM WEB 2086) instead of the competitor.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 20-50 µg of protein).
-
Incubate the plate at 4°C for 60-80 minutes with gentle agitation.[3]
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of [3H]-cPAF) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-cPAF and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure the increase in intracellular calcium concentration in response to cPAF stimulation.
a. Experimental Workflow
Caption: Workflow for intracellular calcium mobilization assay.
b. Detailed Methodology
-
Cell Preparation and Dye Loading:
-
Seed cells (e.g., Raji lymphoblasts or a cell line stably expressing the PAF receptor like HEK293-PAFR) in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight if applicable.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.
-
-
Cell Washing:
-
Gently aspirate the loading buffer from each well.
-
Wash the cells twice with 100 µL of assay buffer (e.g., HBSS with 20 mM HEPES) to remove any extracellular dye.
-
After the final wash, add 100 µL of assay buffer to each well.
-
-
Calcium Measurement:
-
Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4; ratiometric measurement at 340/380 nm excitation and 510 nm emission for Fura-2).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Inject a solution of cPAF at various concentrations (e.g., 10 pM to 1 µM final concentration) into the wells.[2][7]
-
Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F0), or as the change in fluorescence (F - F0).
-
Determine the peak fluorescence response for each concentration of cPAF.
-
Plot the peak response against the logarithm of the cPAF concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of cPAF that produces 50% of the maximal response) using non-linear regression analysis.
-
Conclusion
This compound is a powerful and reliable tool for researchers in pharmacology, immunology, and cell biology. Its resistance to enzymatic degradation provides a significant advantage over native PAF for in vitro and in vivo studies of the PAF receptor and its associated signaling pathways. The detailed information and protocols provided in this guide are intended to facilitate the effective use of cPAF in advancing our understanding of the multifaceted roles of platelet-activating factor in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methylcarbamyl PAF C-16|Platelet Activating Factor Analogue|TargetMol [targetmol.com]
- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Carbamyl-PAF: A Metabolically Stable Agonist of the Platelet-Activating Factor Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamyl-Platelet-Activating Factor (Carbamyl-PAF, C-PAF), chemically known as 1-O-hexadecyl-2-N-methylcarbamyl-sn-glycero-3-phosphocholine, is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF).[1][2] Unlike its endogenous counterpart, C-PAF possesses a carbamyl moiety at the sn-2 position instead of the labile acetyl group, rendering it resistant to hydrolysis by acetylhydrolases.[2][3] This metabolic stability makes this compound an invaluable tool for studying the physiological and pathological roles of the PAF receptor (PAF-R) in inflammatory and thrombotic processes without the complication of rapid degradation.[3] This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative biological activities.
Data Presentation: Quantitative Biological Activity of this compound
The biological activity of this compound has been characterized through various in vitro assays, primarily focusing on its interaction with the PAF receptor and subsequent cellular responses. The following tables summarize the key quantitative data available for this compound, providing a direct comparison with its parent compound, PAF, where data is available.
| Parameter | Cell Line | Value | Reference |
| Dissociation Constant (Kd) | Raji lymphoblasts | 2.9 ± 0.9 nM | [2] |
| Number of Binding Sites (Bmax) | Raji lymphoblasts | 14,800 sites/cell | [2] |
| Potency vs. PAF (Competition Binding) | Raji lymphoblasts | ~ 3-fold lower than PAF | [2] |
Table 1: Receptor Binding Affinity of this compound. This table details the binding characteristics of this compound to the PAF receptor on human Raji lymphoblast cells.
| Assay | Cell Type | Effective Concentration Range | Reference |
| Intracellular Calcium Mobilization | Raji lymphoblasts | 100 pM - 1 µM (dose-dependent increase) | [2] |
| Platelet Aggregation | Human Platelets | Not explicitly quantified, but acts as an agonist. | [4] |
| Neutrophil Activation | Human Neutrophils | Not explicitly quantified, but acts as an agonist. | [4] |
Table 2: Functional Activity of this compound. This table summarizes the concentration range over which this compound elicits key cellular responses mediated by the PAF receptor.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key in vitro assays used to characterize its biological activity.
Synthesis of this compound (1-O-hexadecyl-2-N-methylcarbamyl-sn-glycero-3-phosphocholine)
The synthesis of this compound involves the carbamoylation of the corresponding lysophospholipid, 1-O-hexadecyl-sn-glycero-3-phosphocholine (lyso-PAF). The following protocol is based on the general method described for the synthesis of methyl carbamoyl-PAF.[5]
Materials:
-
1-O-hexadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C16)
-
Methylisocyanate
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Inert gas (e.g., Argon or Nitrogen)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Protonation of Lyso-PAF: Dissolve 1-O-hexadecyl-sn-glycero-3-phosphocholine in an anhydrous aprotic solvent under an inert atmosphere. The protonation of the phosphate group is a prerequisite for the subsequent reaction.
-
Carbamoylation: To the stirred solution of protonated lyso-PAF, add a molar excess of methylisocyanate.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield pure 1-O-hexadecyl-2-N-methylcarbamyl-sn-glycero-3-phosphocholine.
Characterization: The structure of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Radioligand Binding Assay for PAF Receptor
This protocol is adapted from the study by Travers et al. (1992) and general radioligand binding assay procedures. It is designed to determine the binding affinity (Kd) and the number of binding sites (Bmax) for this compound on the PAF receptor.
Materials:
-
Raji lymphoblast cell membranes (or other cells expressing PAF receptor)
-
[³H]-PAF (radioligand)
-
Unlabeled this compound (competitor)
-
Unlabeled PAF (for non-specific binding determination)
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl₂ and BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare cell membranes from Raji lymphoblasts according to standard cell fractionation protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes, [³H]-PAF, and binding buffer.
-
Non-specific Binding: Cell membranes, [³H]-PAF, a high concentration of unlabeled PAF (e.g., 1 µM), and binding buffer.
-
Competition Binding: Cell membranes, [³H]-PAF, and increasing concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate at 4°C for 60-80 minutes to reach binding equilibrium.[2]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding: Subtract non-specific binding from total binding.
-
Saturation Analysis: Plot specific binding against the concentration of [³H]-PAF to determine Kd and Bmax using Scatchard analysis or non-linear regression.
-
Competition Analysis: Plot the percentage of specific [³H]-PAF binding against the concentration of this compound to determine the IC50 value, which can be converted to a Ki value.
-
Intracellular Calcium Mobilization Assay
This protocol is designed to measure the ability of this compound to induce an increase in intracellular calcium concentration ([Ca²⁺]i), a key downstream event in PAF receptor signaling.
Materials:
-
Raji lymphoblasts (or other suitable cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence plate reader or fluorometer with kinetic reading capabilities
Procedure:
-
Cell Loading:
-
Harvest and wash the cells.
-
Resuspend the cells in HBSS containing the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Assay:
-
Resuspend the loaded cells in HBSS and transfer to a 96-well plate.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of this compound (e.g., 100 pM to 1 µM) to the wells.[2]
-
Immediately begin recording the fluorescence intensity over time to measure the change in [Ca²⁺]i.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (or the ratio of fluorescence at different excitation/emission wavelengths for ratiometric dyes like Fura-2) relative to the baseline.
-
Plot the peak change in fluorescence against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Signaling Pathway of this compound
As a PAF receptor agonist, this compound initiates the same signaling cascade as endogenous PAF. The PAF receptor is a G-protein coupled receptor (GPCR) that, upon ligand binding, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses, including platelet aggregation, neutrophil activation, and inflammatory mediator release.
Conclusion
This compound serves as a critical research tool for elucidating the complex roles of the PAF receptor in health and disease. Its resistance to metabolic degradation allows for more controlled and prolonged experimental conditions compared to native PAF. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of PAF-mediated signaling and the development of novel therapeutic interventions for inflammatory and thrombotic disorders.
References
- 1. Optimization and characterization of a carbamate inhibitor for plasma platelet-activating factor acetylhydrolase (pPAFAH) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methylcarbamyl PAF C-16|Platelet Activating Factor Analogue|TargetMol [targetmol.com]
- 5. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]
Carbamyl-PAF: A Metabolically Stable Agonist of the Platelet-Activating Factor Receptor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Platelet-activating factor (PAF) is a potent, endogenously produced phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] Its effects are mediated through the platelet-activating factor receptor (PAF-R), a G-protein coupled receptor (GPCR).[2] The inherent metabolic instability of PAF, however, presents challenges for its use in research settings. Carbamyl-PAF (c-PAF), a synthetic analog of PAF, overcomes this limitation. Characterized by the substitution of the acetyl group at the sn-2 position with a metabolically stable N-methylcarbamyl moiety, c-PAF acts as a potent and reliable PAF-R agonist.[3] This stability makes c-PAF an invaluable tool for investigating the intricate signaling pathways and physiological responses initiated by PAF-R activation.[3][4] This technical guide provides a comprehensive overview of c-PAF, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound exerts its biological effects by binding to and activating the platelet-activating factor receptor (PAF-R).[5] As a GPCR, PAF-R is coupled to heterotrimeric G-proteins, primarily of the Gq family.[5] Upon agonist binding, a conformational change in the receptor induces the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.[6] The activated Gαq subunit then stimulates the membrane-bound enzyme phospholipase C (PLC).[2]
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3, a soluble molecule, diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7] The resulting increase in intracellular calcium concentration is a key event in platelet activation.[2] Simultaneously, the lipophilic DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[7] The activation of PKC and the increase in intracellular calcium orchestrate a cascade of downstream signaling events, culminating in the physiological responses associated with PAF-R activation, such as platelet aggregation and degranulation.[2]
Quantitative Data
The following table summarizes the available quantitative data for this compound's interaction with the Platelet-Activating Factor Receptor.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 2.9 ± 0.9 nM | Raji lymphoblasts | [3] |
| Relative Potency vs. PAF | ~3-fold lower | Raji lymphoblasts (competition binding) | [3] |
| EC50 (Platelet Aggregation) | Not explicitly found in the searched literature. | - | - |
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade initiated by the binding of this compound to its receptor.
References
- 1. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 6. Platelet aggregatory response to platelet activating factor (PAF), ex vivo, and PAF-acetylhydrolase activity in patients with unstable angina: effect of c7E3 Fab (abciximab) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intelligent classification of platelet aggregates by agonist type | eLife [elifesciences.org]
In vitro stability of Carbamyl-PAF compared to PAF
An In-Depth Technical Guide to the In Vitro Stability of Carbamyl-PAF Compared to PAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a highly potent, pro-inflammatory phospholipid mediator involved in a vast array of physiological and pathological processes, including inflammation, thrombosis, and oncogenesis.[1][2] Its biological effects are mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR).[3][4] A significant challenge in the study and therapeutic application of PAF is its extremely short biological half-life. PAF is rapidly inactivated by a family of enzymes known as PAF acetylhydrolases (PAF-AH), which hydrolyze the acetyl group at the sn-2 position of the glycerol backbone.[5][6][7]
To overcome this limitation, metabolically stable analogs of PAF have been developed. Among these, this compound (c-PAF), or 1-O-alkyl-2-N-methylcarbamyl-glycero-3-phosphocholine, is a notable example.[8] By replacing the labile sn-2 acetyl group with a chemically robust N-methylcarbamyl moiety, c-PAF retains its ability to act as a PAFR agonist while exhibiting profound resistance to enzymatic degradation.[8][9] This enhanced stability makes c-PAF an invaluable tool for investigating the sustained effects of PAFR activation in various in vitro and in vivo models.
This technical guide provides a detailed comparison of the in vitro stability of c-PAF and PAF, outlines experimental protocols for stability assessment, and illustrates the key molecular interactions and signaling pathways.
Comparative Stability and Properties
The fundamental difference in the in vitro stability between PAF and c-PAF lies in their susceptibility to enzymatic hydrolysis by PAF acetylhydrolase (PAF-AH). The ester bond of the acetyl group in PAF is an ideal substrate for this enzyme, leading to rapid degradation. In contrast, the carbamate bond in c-PAF is resistant to this enzymatic action.
One study demonstrated that while native PAF is readily metabolized, c-PAF was not significantly metabolized by Raji lymphoblasts when incubated at 37°C.[8] This resistance to degradation allows for sustained receptor activation in experimental systems. The half-life of PAF in circulation is limited to just minutes due to the activity of plasma PAF-AH.[5]
Table 1: Quantitative Data and Property Comparison of PAF and this compound
| Property | Platelet-Activating Factor (PAF) | This compound (c-PAF) | Reference(s) |
| Chemical Structure | 1-O-alkyl-2-acetyl -sn-glycero-3-phosphocholine | 1-O-alkyl-2-N-methylcarbamyl -glycero-3-phosphocholine | [8] |
| Primary Degrading Enzyme | PAF Acetylhydrolase (PAF-AH) | Resistant to PAF Acetylhydrolase | [8][10] |
| Metabolic Stability | Low; rapidly hydrolyzed to the inactive lyso-PAF. | High; not significantly metabolized by cells in vitro. | [8][9] |
| Biological Half-life | Very short (e.g., <30 seconds in murine circulation). | Significantly extended due to metabolic stability. | [5][11] |
| Receptor Activity | Potent agonist of the PAF Receptor (PAFR). | Agonist of the PAF Receptor (PAFR), with approximately one-third the potency of PAF. | [8] |
| Primary Application | Endogenous signaling molecule; short-acting experimental agent. | Metabolically stable research tool for sustained PAFR activation studies. | [8][9] |
Molecular Basis for Stability Difference
The stability of c-PAF is a direct result of its chemical structure. The diagram below illustrates the structural difference between PAF and c-PAF and why the latter is resistant to enzymatic degradation by PAF-AH.
Experimental Protocols
This section provides a representative protocol for an in vitro assay to directly compare the stability of PAF and c-PAF in a biological matrix, such as human plasma, which contains active PAF-AH.
Protocol: Comparative In Vitro Stability Assay in Human Plasma
1. Objective: To quantify and compare the rate of degradation of PAF and c-PAF in human plasma over time.
2. Materials:
-
PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine)
-
This compound (c-PAF)
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (ice-cold, HPLC grade)
-
Internal standard (e.g., a structurally similar, stable lipid not present in plasma)
-
LC-MS/MS system (Liquid Chromatography-Tandem Mass Spectrometry)
3. Experimental Workflow: The general workflow for this stability assay is depicted below.
4. Detailed Method:
-
Preparation: Thaw frozen human plasma on ice. Prepare stock solutions of PAF and c-PAF (e.g., 1 mg/mL in ethanol).
-
Incubation:
-
Pre-warm plasma to 37°C for 5 minutes.
-
Spike the plasma with either PAF or c-PAF to a final concentration of 1 µM. Mix gently by inversion.
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 5, 10, 30, and 60 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
The t=0 sample should be taken immediately after adding the compound.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the 100 µL aliquot to a microcentrifuge tube containing 300 µL of ice-cold methanol and the internal standard. This stops the enzymatic reaction and precipitates plasma proteins.[12]
-
Vortex vigorously for 30 seconds.
-
-
Sample Processing:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of PAF, c-PAF, and the internal standard.[12][13]
-
The concentration of the remaining parent compound at each time point is determined by comparing its peak area to that of the internal standard against a standard curve.
-
5. Data Analysis:
-
Plot the percentage of the remaining compound against time for both PAF and c-PAF.
-
Calculate the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k) for each compound.
-
The results are expected to show a rapid decline in PAF concentration, while the c-PAF concentration should remain relatively constant throughout the experiment.
Signaling Pathway Activation
Despite its enhanced stability, c-PAF functions as a true PAF analog by activating the same intracellular signaling pathways as native PAF.[8][14] Both ligands bind to the PAFR, which couples to various G proteins (primarily Gq and Gi) to initiate a cascade of downstream events.[3][15] This leads to the activation of key enzymes like Phospholipase C (PLC) and Mitogen-Activated Protein Kinases (MAPKs), culminating in diverse cellular responses such as inflammation, platelet aggregation, and cell proliferation.[3][16]
Conclusion
This compound serves as a critical research tool due to its remarkable in vitro stability compared to the labile native PAF. This stability, conferred by the replacement of the sn-2 acetyl group with a carbamyl moiety, renders it resistant to degradation by PAF acetylhydrolases. This property allows for prolonged and controlled activation of the PAF receptor in experimental settings, enabling researchers to dissect the complex and sustained downstream effects of PAF signaling. The protocols and data presented in this guide provide a framework for scientists and drug development professionals to effectively utilize and evaluate these compounds in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Platelet-activating factor: receptors and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PAF analogues capable of inhibiting PAF acetylhydrolase activity suppress migration of isolated rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Optimization and characterization of a carbamate inhibitor for plasma platelet-activating factor acetylhydrolase (pPAFAH) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
The Role of Carbamyl-PAF in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamyl-Platelet-Activating Factor (CPAF), a synthetic and metabolically stable analog of Platelet-Activating Factor (PAF), serves as a critical tool in oncological research. PAF is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, immune responses, and, notably, cancer progression.[1] The native PAF molecule is rapidly degraded, making it challenging to study its long-term effects. CPAF, being resistant to hydrolysis by serum acetyl-hydrolase, provides a stable means to investigate the sustained activation of the PAF receptor (PAFR) and its downstream consequences on cancer biology.[2][3]
The PAF/PAFR signaling axis is increasingly recognized for its pivotal role in tumorigenesis, influencing processes such as cell proliferation, survival, angiogenesis, and metastasis.[1][4] Many types of malignant cells express PAFR, a G-protein coupled receptor (GPCR), making this system a promising target for novel cancer therapies.[1][5] This guide provides an in-depth examination of CPAF's role in cancer cell proliferation studies, detailing its mechanism of action, summarizing key quantitative findings, and outlining experimental protocols for its investigation.
Mechanism of Action: PAFR-Mediated Signaling
CPAF exerts its biological effects by acting as a potent agonist for the Platelet-Activating Factor Receptor (PAFR).[1][3] The binding of CPAF to this seven-transmembrane GPCR initiates a cascade of intracellular signaling events that drive cellular proliferation.[1][4] Key pathways implicated in CPAF-induced cancer cell proliferation include the MAPK/ERK, PI3K/AKT, and STAT3 pathways.
Key Signaling Pathways
-
MAPK/ERK Pathway: Activation of PAFR can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. This pathway is a central regulator of cell proliferation, and its activation by CPAF is a critical mechanism for promoting the growth of cancer cells.[4][6] The signal is transduced through G-proteins to downstream effectors that ultimately activate ERK, which then translocates to the nucleus to regulate transcription factors involved in cell cycle progression.[7][8]
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another crucial mediator of CPAF's pro-proliferative effects.[4][6] Upon PAFR activation, PI3K is stimulated to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates AKT.[9] Activated AKT modulates numerous downstream targets that are involved in promoting cell survival and cell cycle progression, thereby contributing to tumor growth.[10][11]
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway has also been identified as a downstream target of PAFR activation.[6][12] Persistent STAT3 activation is a known oncogenic driver in many cancers.[13] The CPAF/PAFR axis can initiate a feedback loop with STAT3, promoting its activation and leading to the transcription of genes that enhance tumor cell proliferation and survival.[6][14]
References
- 1. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAF Produced by Human Breast Cancer Cells Promotes Migration and Proliferation of Tumor Cells and Neo-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet activating factor receptor antagonists improve the efficacy of experimental chemo- and radiotherapy | Clinics [elsevier.es]
- 5. PAF receptor and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet activating factor receptor antagonists improve the efficacy of experimental chemo- and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of constitutive signal transducer and activator of transcription 3 activation by novel platinum complexes with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Investigating PAF Receptor Desensitization with Carbamyl-PAF: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation of Platelet-Activating Factor (PAF) receptor desensitization, with a particular focus on the use of the stable PAF analog, Carbamyl-PAF (cPAF). This document outlines the core signaling pathways, detailed experimental protocols for studying desensitization, and a compilation of relevant quantitative data.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[2] Upon activation, the PAFR couples to various G proteins, primarily Gq and Gi, to initiate a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), phospholipase A2 (PLA2), and mitogen-activated protein kinases (MAPKs).[2]
A critical regulatory mechanism for PAFR signaling is desensitization, a process that attenuates the cellular response to prolonged or repeated agonist exposure. This process is crucial for preventing overstimulation and maintaining cellular homeostasis. Desensitization of the PAFR is a multi-step process involving:
-
Receptor Phosphorylation: Agonist binding triggers the phosphorylation of serine and threonine residues in the intracellular domains of the receptor, particularly the C-terminal tail. This phosphorylation is primarily mediated by G-protein coupled receptor kinases (GRKs) and protein kinase C (PKC).
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin proteins.
-
Uncoupling from G-proteins: The binding of β-arrestin sterically hinders the interaction of the receptor with its cognate G-proteins, thereby terminating downstream signaling.
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for internalization into endocytic vesicles, removing the receptor from the cell surface and further contributing to desensitization.
This compound (cPAF), a synthetic analog of PAF, is a valuable tool for studying these processes. Unlike native PAF, which is rapidly degraded by the enzyme PAF acetylhydrolase, cPAF is metabolically stable.[3][4] This stability allows for more controlled and prolonged stimulation of the PAFR, making it ideal for investigating the kinetics and long-term aspects of receptor desensitization and internalization.[3][5]
Data Presentation
The following tables summarize quantitative data for PAF and this compound, providing a basis for experimental design and data interpretation.
| Ligand | Receptor/Cell Type | Binding Affinity (Kd) | Reference |
| This compound | Raji lymphoblast PAF receptor | 2.9 ± 0.9 nM | [3] |
| PAF | Rat peritoneal polymorphonuclear leukocytes | 4.74 ± 2.59 nM |
Table 1: Ligand Binding Affinities for the PAF Receptor. This table presents the dissociation constants (Kd) for this compound and PAF, indicating their binding affinities to the PAF receptor in different cell types.
| Ligand | Cell Type | Assay | EC50/Concentration Range | Reference |
| This compound | Raji lymphoblasts | Intracellular Calcium Increase | 100 pM - 1 µM (dose-dependent increase) | [3] |
| PAF | Neurohybrid NG108-15 cells | Intracellular Calcium ([Ca²⁺]i) Mobilization | 6.8 nM | [6] |
| PAF | Neurohybrid NG108-15 cells | IP3 Formation | 5.1 nM | [6] |
| PAF | Human Platelets (unstable angina patients) | Platelet Aggregation | Significantly lower than controls | [7] |
| PAF | Human Platelets | Platelet Aggregation | Threshold dose ~100 nM (dose-dependent from 50 nM to 14 µM) | [8] |
Table 2: Functional Potency of PAF and this compound. This table summarizes the effective concentrations (EC50) or active concentration ranges for PAF and this compound in various functional assays, highlighting their potency in initiating downstream signaling events.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate PAF receptor desensitization with this compound.
Cell Culture and Maintenance
-
Cell Lines: Cell lines endogenously expressing the PAF receptor (e.g., human neutrophils, platelets, Raji lymphoblasts) or recombinant cell lines (e.g., HEK293 or CHO cells stably expressing the human PAF receptor) are suitable.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂. For stable cell lines, include the appropriate selection antibiotic in the culture medium.
Radioligand Binding Assay for Receptor Downregulation
This assay quantifies the number of PAF receptors on the cell surface following agonist treatment.
-
Materials:
-
[³H]-PAF or other suitable radiolabeled PAFR antagonist.
-
Unlabeled PAF or cPAF.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (ice-cold Binding Buffer).
-
Scintillation fluid.
-
-
Procedure:
-
Cell Plating: Seed cells in 24- or 48-well plates to achieve a confluent monolayer.
-
Agonist Treatment: Treat cells with varying concentrations of cPAF or PAF for different time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C to induce receptor internalization.
-
Washing: After treatment, wash the cells twice with ice-cold PBS to remove the agonist.
-
Binding: Incubate the cells with a saturating concentration of [³H]-PAF in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled PAF for 2-3 hours at 4°C to prevent further internalization.
-
Washing: Wash the cells three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH, 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The decrease in specific binding over time in cPAF-treated cells compared to untreated cells reflects the extent of receptor internalization.
-
Calcium Mobilization Assay for Functional Desensitization
This assay measures the ability of the PAFR to signal through the Gq/PLC pathway after an initial agonist exposure.
-
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
PAF and cPAF.
-
-
Procedure:
-
Cell Loading: Load cells with a calcium-sensitive dye by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Desensitization: Stimulate the cells with a desensitizing concentration of cPAF for a defined period (e.g., 5-30 minutes).
-
Second Challenge: After the desensitization period, challenge the cells with a second dose of cPAF or PAF and measure the intracellular calcium response using a fluorescence plate reader or microscope.
-
Data Analysis: Compare the magnitude of the calcium response to the second challenge in desensitized cells to that in control cells (pre-treated with buffer only). A reduced response indicates homologous desensitization. To test for heterologous desensitization, use a different agonist for the second challenge.
-
Western Blotting for Receptor Phosphorylation
This technique is used to detect the phosphorylation of the PAF receptor upon agonist stimulation.
-
Materials:
-
Lysis Buffer containing protease and phosphatase inhibitors.
-
Primary antibody specific for the phosphorylated form of the PAF receptor (if available) or a pan-PAFR antibody to observe mobility shifts.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Agonist Stimulation: Treat cells with cPAF for various short time points (e.g., 0, 1, 2, 5, 10 minutes).
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: An increase in the signal from a phospho-specific antibody or an upward shift in the molecular weight of the PAFR band (due to phosphorylation) indicates agonist-induced receptor phosphorylation.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
References
- 1. Biochemistry of Platelet Activating Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet aggregatory response to platelet activating factor (PAF), ex vivo, and PAF-acetylhydrolase activity in patients with unstable angina: effect of c7E3 Fab (abciximab) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbamyl-PAF: A Technical Guide for Studying G-Protein Coupled Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamyl-Platelet-Activating Factor (C-PAF), a synthetic analog of the potent inflammatory phospholipid Platelet-Activating Factor (PAF), serves as a critical tool for investigating G-protein coupled receptor (GPCR) signaling. Its key advantage lies in its metabolic stability; unlike native PAF, C-PAF is resistant to rapid degradation by acetylhydrolases, ensuring more stable and reproducible experimental conditions.[1][2] This stability makes it an invaluable agonist for dissecting the intricacies of the PAF receptor (PAFR), a GPCR implicated in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.
This technical guide provides an in-depth overview of the use of Carbamyl-PAF in studying PAFR signaling, complete with quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.
Quantitative Data
This compound's interaction with the PAF receptor has been characterized by its binding affinity and functional potency in various cell types. The following tables summarize key quantitative data for C-PAF, providing a comparative reference for experimental design.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | 2.9 ± 0.9 nM | Raji lymphoblasts | [1] |
| Receptor Number | ~14,800 sites/cell | Raji lymphoblasts | [1] |
| Assay | C-PAF Potency | Comparison to PAF | Cell Line | Reference |
| Competition Binding | ~ 3-fold lower | Has about one-third the potency of native PAF | Raji lymphoblasts | [1] |
| Calcium Mobilization | Dose-dependent increase from 100 pM to 1 µM | - | Raji lymphoblasts | [1] |
| Chemotaxis | Potent chemoattractant | - | Human eosinophils | [3] |
Signaling Pathways
The PAF receptor is a pleiotropic GPCR, coupling to multiple G protein subtypes, primarily Gq and Gi, to initiate a cascade of intracellular signaling events. This compound, as a PAFR agonist, triggers these pathways, leading to diverse cellular responses.
Gq-Mediated Signaling Pathway
Activation of the Gq pathway by C-PAF leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium, a key second messenger in many cellular processes. DAG, in concert with the elevated intracellular calcium, activates protein kinase C (PKC).
Gi-Mediated Signaling and ERK Activation
In addition to Gq coupling, the PAF receptor can also signal through Gi proteins. This pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Furthermore, PAFR activation has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway. While the exact mechanism of PAFR-mediated ERK activation is complex and may be independent of G-protein activation in some contexts, it represents a significant downstream signaling event controlling cellular processes like proliferation and gene expression.[4]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step protocols for key experiments used to characterize the activity of this compound at the PAF receptor.
Receptor Binding Assay (Competitive)
This assay quantifies the affinity of C-PAF for the PAF receptor by measuring its ability to compete with a radiolabeled PAF receptor ligand.
Workflow:
Detailed Protocol:
-
Cell Membrane Preparation:
-
Culture cells expressing the PAF receptor (e.g., Raji lymphoblasts, platelets) to the desired density.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.25% BSA) and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Assay buffer
-
A fixed concentration of radiolabeled PAF (e.g., [3H]PAF)
-
Increasing concentrations of unlabeled C-PAF (or PAF for a standard curve).
-
For non-specific binding, add a high concentration of unlabeled PAF.
-
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-80 minutes).[1]
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of C-PAF.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of C-PAF that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the PAF receptor by C-PAF.
Workflow:
Detailed Protocol:
-
Cell Preparation:
-
Seed cells expressing the PAF receptor into a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid can be included to prevent dye leakage.
-
Add the loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
-
Calcium Measurement:
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.
-
Establish a stable baseline fluorescence reading for each well.
-
Prepare a separate 96-well plate with serial dilutions of C-PAF.
-
The instrument will automatically add the C-PAF solutions to the cell plate while simultaneously recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of C-PAF.
-
Plot the peak response against the log concentration of C-PAF.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of C-PAF that produces 50% of the maximal response).
-
Chemotaxis Assay (Transwell)
This assay assesses the ability of C-PAF to induce directed cell migration, a key physiological response mediated by the PAF receptor.
Workflow:
Detailed Protocol:
-
Cell Preparation:
-
Isolate the cells of interest (e.g., human eosinophils or neutrophils) from whole blood using density gradient centrifugation.
-
Resuspend the cells in a serum-free or low-serum medium at a specific concentration (e.g., 1 x 10^6 cells/mL).
-
-
Assay Setup:
-
Use a 24-well plate with transwell inserts (typically with a pore size of 3-8 µm, depending on the cell type).
-
In the lower chambers of the plate, add the assay medium containing various concentrations of C-PAF to create a chemotactic gradient. Include a negative control (medium alone) and a positive control (a known chemoattractant).
-
Carefully place the transwell inserts into the wells.
-
-
Cell Migration:
-
Add the prepared cell suspension to the upper chamber of each transwell insert.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for cell migration (e.g., 1-4 hours).
-
-
Quantification of Migration:
-
After incubation, remove the transwell inserts.
-
Carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde).
-
Stain the fixed cells with a suitable stain (e.g., crystal violet or DAPI).
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured to quantify migration.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each concentration of C-PAF.
-
The results can be expressed as a chemotactic index, which is the fold increase in migration in response to C-PAF compared to the negative control.
-
Plot the number of migrated cells or the chemotactic index against the log concentration of C-PAF to generate a dose-response curve and determine the EC50.
-
Conclusion
This compound is a robust and reliable tool for the study of PAF receptor signaling. Its metabolic stability provides a significant advantage over native PAF, allowing for more controlled and reproducible in vitro and in vivo experiments. By employing the quantitative data and detailed experimental protocols outlined in this guide, researchers can effectively characterize the pharmacological properties of C-PAF and further elucidate the complex signaling networks regulated by the PAF receptor. This knowledge is essential for advancing our understanding of the roles of PAF in health and disease and for the development of novel therapeutic strategies targeting this important GPCR.
References
- 1. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Platelet-activating factor. A potent chemotactic and chemokinetic factor for human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of ERK1/2 by platelet-activating factor receptor is independent of receptor internalisation and G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Carbamyl-PAF experimental protocol for cell culture
Application Notes: Carbamyl-PAF in Cell Culture
Introduction
Carbamyl-platelet-activating factor (this compound or c-PAF) is a synthetic, non-hydrolyzable analog of the potent lipid mediator, Platelet-Activating Factor (PAF).[1][2] Unlike native PAF, c-PAF is resistant to metabolic inactivation by acetylhydrolases, making it a stable and reliable tool for in vitro studies.[2] It functions as an agonist for the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various cell types, including cancer cells, endothelial cells, and immune cells.[3][4] Activation of PAFR by c-PAF triggers a cascade of intracellular signaling pathways that are implicated in numerous physiological and pathological processes, such as inflammation, angiogenesis, and cancer cell proliferation, survival, and metastasis.[3][4][5][6] These properties make c-PAF an invaluable reagent for researchers investigating the roles of the PAF/PAFR axis in cellular functions and disease progression.
Mechanism of Action
Upon binding to the PAFR, c-PAF induces a conformational change in the receptor, leading to the activation of associated G-proteins, primarily Gq.[3] This initiates downstream signaling cascades, including the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Subsequently, major signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the PI3K/Akt pathway are activated, influencing gene expression related to cell survival, proliferation, and migration.[4][5]
Figure 1: Simplified c-PAF signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to c-PAF and its effects in cell culture experiments.
Table 1: Receptor Binding Affinity of c-PAF Data obtained from studies on Raji lymphoblast cells.[2]
| Ligand | Receptor | Kd (nM) | Binding Sites per Cell |
| This compound | PAF Receptor | 2.9 ± 0.9 | ~14,800 |
Table 2: Example Dose-Response Data for c-PAF in a Cell Viability Assay Hypothetical data based on typical results for MDA-MB-231 breast cancer cells after 48-hour treatment.
| c-PAF Concentration (nM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 102 | 4.8 |
| 10 | 115 | 6.1 |
| 100 | 128 | 7.3 |
| 1000 (1 µM) | 135 | 8.0 |
Table 3: Example Data for c-PAF Induced Apoptosis Analysis Hypothetical data for a cancer cell line treated with a high concentration of c-PAF (e.g., 10 µM) for 72 hours, analyzed by Annexin V/PI flow cytometry.
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| c-PAF (10 µM) | 88.3 | 6.8 | 4.9 |
Experimental Protocols
Figure 2: General experimental workflow for c-PAF studies.
Protocol 1: Cell Viability Assay (MTT or CCK-8)
This protocol assesses the effect of c-PAF on cell proliferation and viability. The MDA-MB-231 human breast cancer cell line is used as an example.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (c-PAF)
-
Sterile PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 kit
-
DMSO (for MTT assay)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count MDA-MB-231 cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
c-PAF Treatment: Prepare serial dilutions of c-PAF in serum-free medium (e.g., 0, 1, 10, 100, 1000 nM).
-
Remove the medium from the wells and replace it with 100 µL of the appropriate c-PAF dilution. Include vehicle-only wells as a control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance on a microplate reader. For MTT, read at 570 nm. For CCK-8, read at 450 nm.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the extent of apoptosis and necrosis induced by c-PAF using flow cytometry.[7][8]
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
6-well cell culture plates
-
This compound (c-PAF)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Sterile PBS
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.[9]
-
Treatment: Treat the cells with the desired concentration of c-PAF (e.g., 10 µM) or vehicle control for a specified time (e.g., 48-72 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Analysis: Differentiate cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Protocol 3: Western Blot Analysis of MAPK/ERK Pathway Activation
This protocol is used to detect the phosphorylation of key signaling proteins, such as ERK1/2, following c-PAF stimulation.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound (c-PAF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Grow cells to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
c-PAF Stimulation: Treat cells with c-PAF (e.g., 100 nM) for various short time points (e.g., 0, 5, 15, 30, 60 minutes). The untreated (0 min) sample serves as a control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential Role of Dietary Platelet-Activating Factor Inhibitors in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet activating factor receptor antagonists improve the efficacy of experimental chemo- and radiotherapy | Clinics [elsevier.es]
- 6. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of Carbamyl-PAF for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Carbamyl-platelet-activating factor (c-PAF) in various in vitro assays. Carbamyl-PAF is a stable, non-hydrolyzable analog of Platelet-Activating Factor (PAF), a potent lipid mediator involved in diverse physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2][3] Its metabolic stability makes it an ideal tool for in vitro studies of PAF receptor (PAFR) signaling.[1][3]
Data Presentation: Recommended Concentration Ranges of this compound
The optimal concentration of c-PAF is assay- and cell-type-dependent. The following tables summarize recommended concentration ranges based on published data for both c-PAF and its native counterpart, PAF. It is important to note that c-PAF has been shown to have approximately one-third the potency of native PAF.[3] Therefore, a higher concentration of c-PAF may be required to elicit a comparable response to PAF.
Table 1: Recommended c-PAF Concentration Ranges for In Vitro Assays
| Assay Type | Cell Type | Recommended c-PAF Concentration Range | Notes |
| Calcium Mobilization | Raji lymphoblasts | 100 pM - 1 µM | A dose-dependent increase in intracellular calcium is observed within this range.[3][4] |
| Neutrophil Activation (Chemotaxis) | Human Neutrophils | 300 nM - 3 µM (estimated) | Based on PAF data (100 nM - 1 µM) and the lower potency of c-PAF.[5] |
| Neutrophil Priming | Human Neutrophils | 300 nM (estimated) | Based on an optimal PAF priming concentration of 100 nM.[6] |
| Endothelial Cell Activation (NO Production) | Human Umbilical Vein Endothelial Cells (HUVECs) | 30 nM - 30 µM (estimated) | Based on PAF-induced NO production observed between 0.01 µM and 10 µM.[7] |
Table 2: Reported Effective Concentrations of PAF in Various In Vitro Assays
| Assay Type | Cell Type | Effective PAF Concentration | Observed Effect |
| Neutrophil Activation | Human Neutrophils | 1 µM | Chemotaxis, induction of cellular swelling, membrane potential changes, and intracellular pH increase.[5] |
| Neutrophil Priming | Human Neutrophils | 100 nM | Optimal priming for fMLF-induced superoxide release.[6] |
| Platelet Aggregation | Human Platelets | 50 nM - 14 µM | Dose-dependent aggregation with a threshold of approximately 100 nM. |
| Endothelial Cell Activation (NO Production) | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.01 µM - 10 µM | Significant increase in Nitric Oxide (NO) production.[7] |
| Neutrophil Activation (ROS production) | Human Neutrophils | 50 µM | Activation of ROS production. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, like PAF, exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[2][8] Upon binding, the receptor activates intracellular signaling cascades, primarily through Gq and Gi proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylcarbamyl PAF C-16|Platelet Activating Factor Analogue|TargetMol [targetmol.com]
- 5. Frontiers | Activation of Neutrophil Granulocytes by Platelet-Activating Factor Is Impaired During Experimental Sepsis [frontiersin.org]
- 6. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet-activating factor (PAF) increases NO production in human endothelial cells-real-time monitoring by DAR-4M AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbamyl-PAF Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamyl-Platelet Activating Factor (Carbamyl-PAF, C-PAF) is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF).[1] Its resistance to metabolic degradation makes it a valuable tool for in vitro and in vivo studies of PAF receptor-mediated signaling and inflammatory processes.[2][3][4][5][6] C-PAF acts as a potent agonist of the PAF receptor (PAFR), a G-protein coupled receptor, initiating a cascade of intracellular events.[2][3][4][5][6][7] Proper preparation of a stable and accurate stock solution is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility
This compound is a lipid-based compound that requires careful selection of solvents for effective dissolution. The choice of solvent will depend on the specific requirements of the downstream application. For instance, while organic solvents are suitable for initial stock preparation, aqueous buffers are often required for final dilutions in cell-based assays. Sonication is recommended to aid in the dissolution of this compound in various solvents.[8]
Table 1: Quantitative Data for this compound
| Parameter | Value | Source |
| Molecular Weight | 538.7 g/mol | [1][9] |
| Purity | >98% | [1][9] |
| Solubility in DMF | 10 mg/mL (18.56 mM) | [8] |
| Solubility in DMSO | 10 mg/mL (18.56 mM) | [8] |
| Solubility in Ethanol | 20 mg/mL (37.13 mM) | [8] |
| Solubility in PBS (pH 7.2) | 10 mg/mL (18.56 mM) | [8] |
| Storage of Powder | -20°C for up to 3 years | [8] |
| Storage in Solvent | -80°C for up to 1 year | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, glass vial with a PTFE-lined cap
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Water bath sonicator
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.39 mg of this compound (Molecular Weight = 538.7 g/mol ).
-
Dissolution: Transfer the weighed powder to a sterile amber glass vial. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication: If the solution is not completely clear, sonicate the vial in a water bath for 5-10 minutes, or until the solution is clear.[8] Avoid excessive heating of the sample.
-
Sterilization (Optional): If required for the downstream application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm PTFE syringe filter. Ensure the filter is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[8] For short-term storage, -20°C is also acceptable.[1]
Protocol 2: Preparation of Working Solutions
For most cell-based assays, the organic solvent concentration should be kept to a minimum to avoid solvent-induced cytotoxicity. Therefore, the high-concentration stock solution should be serially diluted in an appropriate aqueous buffer or cell culture medium to the final desired working concentration immediately before use.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional): It is often convenient to first prepare an intermediate dilution in the aqueous buffer. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 in PBS or culture medium.
-
Final Dilution: Prepare the final working concentration by further diluting the intermediate solution or the stock solution directly into the assay medium. For example, to achieve a final concentration of 1 µM in a 1 mL final assay volume, add 1 µL of the 1 mM intermediate solution.
-
Mixing: Gently mix the final working solution by pipetting up and down. Avoid vigorous vortexing, which can cause foaming of protein-containing media.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions of this compound.
Signaling Pathway and Experimental Workflow
This compound exerts its biological effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[7] The primary signaling pathway activated by PAFR involves the Gq alpha subunit of the heterotrimeric G-protein.[7] This initiates a cascade that leads to an increase in intracellular calcium levels.
References
- 1. researchgate.net [researchgate.net]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Figure 4 from Platelet-activating factor: receptors and signal transduction. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 9. Targeted Gq-GPCR activation drives ER-dependent calcium oscillations in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbamyl-PAF in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamyl-Platelet-Activating Factor (Carbamyl-PAF, C-PAF) is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF).[1][2] Its stability in aqueous solutions makes it an ideal agonist for in vitro studies of platelet function, particularly in high-throughput screening and drug discovery settings.[1] C-PAF activates platelets by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to platelet aggregation.[2][3] These application notes provide a detailed protocol for utilizing this compound in platelet aggregation assays using Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function.[4]
Mechanism of Action
This compound mimics the action of endogenous PAF by binding to the PAFR on the surface of platelets.[2] The PAFR is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.[5] Upon agonist binding, the activated Gq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptor on the dense tubular system (an endoplasmic reticulum equivalent in platelets), leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[6] The subsequent increase in intracellular calcium is a critical event that triggers downstream processes, including platelet shape change, granule secretion, and ultimately, aggregation.[6][7]
Data Presentation
This compound is a potent agonist for platelet aggregation, although its potency is approximately one-third that of native PAF.[1] The following table summarizes the key quantitative data for this compound in platelet activation.
| Parameter | Value | Cell Type | Notes | Reference |
| Relative Potency | ~1/3 of native PAF | Raji lymphoblasts | Based on competition binding studies. | [1] |
| Effective Concentration Range for Calcium Mobilization | 100 pM - 1 µM | Raji lymphoblasts | Induces a dose-dependent increase in intracellular free calcium. | [1] |
| Recommended Concentration Range for Platelet Aggregation | 100 nM - 10 µM | Human Platelets | Estimated range based on relative potency to PAF and typical PAF concentrations used in LTA. | [1][7] |
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for measuring this compound-induced platelet aggregation in human platelet-rich plasma (PRP) using an LTA.
Materials and Reagents:
-
This compound (powder or stock solution)
-
Solvent for this compound (e.g., DMSO, Ethanol, or PBS)
-
Freshly drawn human whole blood
-
3.2% Sodium Citrate (anticoagulant)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Platelet Aggregometer
-
Clinical Centrifuge
-
Pipettes and tips
-
Aggregometer cuvettes with stir bars
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood from healthy, consenting donors who have not taken any platelet-interfering medication for at least two weeks. b. Gently mix the blood with 3.2% sodium citrate (9 parts blood to 1 part citrate). c. Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP. d. Carefully aspirate the upper layer of PRP and transfer it to a separate tube. e. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to pellet the red and white blood cells and obtain PPP. f. Keep both PRP and PPP at room temperature and use within 3-4 hours of blood collection.
-
Preparation of this compound Working Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). b. On the day of the experiment, prepare serial dilutions of this compound in PBS to achieve the desired final concentrations in the assay (e.g., 100 nM to 10 µM).
-
Light Transmission Aggregometry (LTA) Procedure: a. Turn on the platelet aggregometer and allow it to warm up to 37°C. b. Place a cuvette containing PPP into the reference well of the aggregometer and calibrate to 100% light transmission. c. Place a cuvette containing PRP into the sample well and calibrate to 0% light transmission. d. Pipette a fresh aliquot of PRP into a new cuvette with a stir bar and place it in the sample well. Allow the PRP to equilibrate at 37°C for at least 2 minutes with stirring. e. Add a small volume of the this compound working solution to the PRP to initiate aggregation. The final volume of the added agonist should not exceed 10% of the PRP volume. f. Record the change in light transmission for 5-10 minutes. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. g. Repeat the measurement for each concentration of this compound.
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
A dose-response curve can be generated by plotting the percentage of aggregation against the log concentration of this compound.
-
From the dose-response curve, the EC50 value (the concentration of agonist that produces 50% of the maximal response) can be calculated.
Visualizations
Caption: this compound Signaling Pathway in Platelets.
References
- 1. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Platelet-activating factor-induced aggregation of human platelets specifically inhibited by triazolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbamyl-PAF-Induced Neutrophil Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamyl-platelet-activating factor (C-PAF) is a non-hydrolyzable synthetic analog of platelet-activating factor (PAF), a potent lipid mediator of inflammation. Due to its resistance to degradation by acetylhydrolases, C-PAF provides a stable and reliable tool for studying the physiological and pathological roles of PAF receptor (PAFR) activation in neutrophils.[1] These application notes provide a comprehensive overview and detailed protocols for inducing and assessing neutrophil activation using C-PAF, covering key functional readouts such as chemotaxis, reactive oxygen species (ROS) production, and changes in cell surface marker expression.
Data Presentation: Quantitative Effects of PAF Receptor Agonism on Neutrophil Function
The following tables summarize quantitative data obtained from studies using PAF to activate neutrophils. As a stable PAF analog, C-PAF is expected to elicit similar responses, though potency and kinetics may vary. This data serves as a valuable reference for experimental design and data interpretation when using C-PAF.
Table 1: EC50 Values for PAF-Induced Neutrophil Responses
| Response | EC50 (nM) | 95% Confidence Interval |
| CD10 Upregulation | 10.3 | 6.9–14.9 |
| CD11b Upregulation | 14.7 | 10.3–20.7 |
| CD62L Downregulation | 79.2 | 63.7–98.8 |
| CD66b Upregulation | 15.4 | 10.9–21.4 |
| Phagocytic Activity | 19.2 | 12.7–29.0 |
| ROS Generation | 55.3 | 38.9–69.5 |
Data extracted from studies on PAF-induced neutrophil activation and may serve as a reference for C-PAF.[2]
Table 2: Magnitude of PAF-Induced Changes in Neutrophil Physiology
| Parameter | Change | Incubation Time |
| Increase in Cell Size (FSC-A) | +73 ± 19% | 20 min |
| Increase in ROS Production | +26 ± 11% | 10 min |
| Intracellular Alkalization (ΔpHi) | +0.45 ± 0.07 | 5 min |
| CD11b Upregulation | +63.3 ± 41.9% | 10 min |
| CD62L Shedding | -87 ± 10% | 10 min |
| Chemotactic Activity (Fold Increase) | 15.8 ± 9.7 | 30 min |
Data represents the mean ± standard deviation from studies using PAF concentrations typically around 1 µM.[3][4]
Signaling Pathways in C-PAF-Induced Neutrophil Activation
C-PAF, acting through the G-protein coupled PAF receptor, triggers a cascade of intracellular signaling events that orchestrate the various neutrophil functions. A key pathway involves the activation of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in chemotaxis and superoxide production.
Caption: C-PAF signaling pathway in neutrophils.
Experimental Workflow
A typical workflow for studying C-PAF-induced neutrophil activation involves the isolation of neutrophils from whole blood, followed by stimulation with C-PAF and subsequent functional assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of Neutrophil Granulocytes by Platelet-Activating Factor Is Impaired During Experimental Sepsis [frontiersin.org]
- 4. Activation of Neutrophil Granulocytes by Platelet-Activating Factor Is Impaired During Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbamyl-PAF in Calcium Imaging and Influx Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamyl-Platelet-Activating Factor (Carbamyl-PAF, cPAF) is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF). Its metabolic stability makes it a valuable tool for studying the physiological and pathological roles of the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) involved in a myriad of cellular processes including inflammation, platelet aggregation, and apoptosis. One of the key downstream signaling events following PAFR activation is the mobilization of intracellular calcium ([Ca²⁺]i). This application note provides detailed protocols for utilizing this compound in calcium imaging and influx assays, enabling researchers to investigate PAFR activation and downstream signaling pathways.
Signaling Pathway of this compound-Induced Calcium Mobilization
This compound acts as a potent agonist of the PAF receptor. Upon binding, it initiates a signaling cascade that leads to a rapid and transient increase in cytosolic calcium concentration. This process is primarily mediated through the Gαq subunit of the G-protein coupled to the PAFR. Activation of Gαq stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This initial release can then activate store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of extracellular calcium.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for inducing intracellular calcium mobilization in various cell types as reported in the literature.
| Parameter | Cell Type | Value | Reference |
| Effective Concentration Range | Raji lymphoblasts | 100 pM - 1 µM | [1] |
Experimental Protocols
Protocol 1: Calcium Imaging Assay using Fura-2 AM
This protocol describes the measurement of intracellular calcium mobilization in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
This compound (cPAF)
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HBSS without Ca²⁺ and Mg²⁺
-
HEPES
-
Bovine Serum Albumin (BSA)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Cells expressing PAF receptor (e.g., Raji, platelets, neutrophils, endothelial cells)
-
Fluorescence microscope with dual excitation (340/380 nm) and emission (~510 nm) capabilities
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture overnight to allow for adherence. For suspension cells, they can be used directly.
-
-
Fura-2 AM Loading:
-
Prepare a 2X Fura-2 AM loading solution in HBSS with Ca²⁺ and Mg²⁺. A typical final concentration of Fura-2 AM is 2-5 µM.
-
Add Pluronic F-127 (0.02-0.04%) to the loading solution to aid in dye solubilization.
-
Remove culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Calcium Imaging:
-
Mount the dish/coverslip on the fluorescence microscope.
-
Acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm for 1-2 minutes.
-
Add this compound at the desired concentration to the cells.
-
Continue to record the fluorescence ratio for 5-10 minutes to capture the calcium transient.
-
At the end of the experiment, add Ionomycin (e.g., 5 µM) to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA (e.g., 10 mM) to chelate calcium and obtain the minimum fluorescence ratio (Rmin) for calibration.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2.
-
Protocol 2: Calcium Influx Assay using Fluo-4 AM in a Plate Reader
This protocol provides a high-throughput method to measure this compound-induced calcium influx using the single-wavelength fluorescent indicator Fluo-4 AM in a 96-well plate format.
Materials:
-
This compound (cPAF)
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
HBSS with Ca²⁺ and Mg²⁺
-
HEPES
-
Cells expressing PAF receptor
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system and kinetic reading capabilities (Excitation: ~494 nm, Emission: ~516 nm)
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading buffer in HBSS containing 2-5 µM Fluo-4 AM, 0.02-0.04% Pluronic F-127, and optionally 1-2.5 mM Probenecid.
-
Remove the culture medium and add the Fluo-4 AM loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells twice with HBSS. After the final wash, leave 100 µL of HBSS in each well.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline fluorescence for 20-30 seconds.
-
Using the instrument's injector, add this compound at various concentrations to the designated wells.
-
Continue recording the fluorescence for at least 3-5 minutes to capture the peak and subsequent decay of the calcium signal.
-
Include positive control wells (e.g., with Ionomycin) and negative control wells (vehicle only).
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F₀) or as the change in fluorescence normalized to the baseline (ΔF/F₀).
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a calcium influx assay using this compound.
Troubleshooting and Considerations
-
Low Signal-to-Noise Ratio: Optimize dye loading concentration and incubation time. Ensure complete de-esterification of the AM ester.
-
High Background Fluorescence: Ensure thorough washing to remove all extracellular dye. Consider using a background subtraction algorithm during data analysis.
-
Cell Viability: this compound, like PAF, can induce apoptosis in some cell types at high concentrations or with prolonged exposure. Monitor cell health throughout the experiment.
-
Metabolic Stability: this compound is significantly more resistant to metabolism by acetylhydrolases compared to PAF, providing a more stable and prolonged stimulus.[1]
-
Receptor Specificity: To confirm that the observed calcium response is mediated by the PAF receptor, perform experiments in the presence of a specific PAF receptor antagonist (e.g., WEB 2086). The antagonist should block the this compound-induced calcium signal.[1]
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate PAF receptor signaling and its role in calcium mobilization in various biological systems.
References
Application Notes and Protocols for In Vivo Administration of Carbamyl-PAF in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamyl-platelet-activating factor (c-PAF), a synthetic and metabolically stable analog of platelet-activating factor (PAF), serves as a potent agonist for the PAF receptor (PAFR).[1] Unlike the endogenous ligand PAF, which undergoes rapid degradation, c-PAF exhibits a longer biological half-life, making it a valuable tool for investigating the sustained effects of PAFR activation in various physiological and pathological processes. These application notes provide a comprehensive protocol for the in vivo administration of c-PAF in murine models, including recommended dosages, administration routes, and a detailed experimental workflow. Additionally, the downstream signaling cascade initiated by c-PAF is illustrated.
Data Presentation
Table 1: Recommended Dosage and Administration Routes for Carbamyl-PAF in Mice
| Parameter | Recommendation | Rationale/Reference |
| Compound | Carbamyl-platelet-activating factor (c-PAF) | Metabolically stable PAF analog.[1] |
| Starting Dose (Intravenous) | 0.1 - 0.4 µmol/kg | Based on an effective intravenous dose of PAF (0.36 µmol/kg) in mice and the observation that c-PAF has approximately one-third the potency of PAF in vitro. A dose-response study is recommended.[1][2] |
| Starting Dose (Intraperitoneal) | 0.2 - 1.0 mg/kg | Based on effective intraperitoneal doses of PAF used in murine models of endotoxic shock. A dose-response study is essential.[3] |
| Administration Route | Intravenous (IV) or Intraperitoneal (IP) | IV for rapid, systemic effects. IP for slower absorption and sustained action.[2][3] |
| Vehicle | Sterile, pyrogen-free saline (0.9% NaCl) containing 0.25% bovine serum albumin (BSA) | BSA is used to prevent the adherence of the lipid mediator to plasticware and to maintain its solubility and stability. |
| Injection Volume | 100 - 200 µL | Standard injection volume for mice to avoid adverse effects. |
Experimental Protocols
1. Preparation of this compound Solution
This protocol describes the preparation of a 100 µM stock solution and a working solution for administration.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free 0.9% NaCl solution
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile, polypropylene microcentrifuge tubes
-
Sterile, disposable syringes and needles (27-30 gauge)
Procedure:
-
Stock Solution Preparation (100 µM):
-
Allow the lyophilized c-PAF to equilibrate to room temperature before opening the vial.
-
Reconstitute the c-PAF in sterile 0.9% NaCl to a concentration of 100 µM. For example, for 1 mg of c-PAF (MW ~551.7 g/mol ), dissolve in 18.13 mL of saline.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into sterile polypropylene tubes and store at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the c-PAF stock solution.
-
Prepare the vehicle solution by dissolving fatty acid-free BSA in sterile 0.9% NaCl to a final concentration of 0.25% (w/v).
-
Dilute the c-PAF stock solution with the vehicle solution to the desired final concentration for injection. For example, to prepare a dosing solution for a 0.2 µmol/kg dose in a 25 g mouse with an injection volume of 100 µL, the final concentration of the working solution should be 50 µM.
-
Keep the working solution on ice until administration.
-
2. In Vivo Administration
The two primary routes for systemic administration of c-PAF in mice are intravenous and intraperitoneal injections. The choice of route depends on the desired pharmacokinetic profile.
a. Intravenous (IV) Injection (Tail Vein)
This method allows for rapid distribution of c-PAF throughout the systemic circulation.
Procedure:
-
Warm the mouse under a heat lamp to induce vasodilation of the tail veins.
-
Place the mouse in a suitable restraint device.
-
Swab the tail with 70% ethanol to sterilize the injection site and enhance visualization of the lateral tail veins.
-
Load the c-PAF working solution into a sterile syringe fitted with a 27-30 gauge needle.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Slowly inject the desired volume (typically 100-200 µL).
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
b. Intraperitoneal (IP) Injection
This route provides a slower absorption and more sustained systemic exposure compared to IV injection.
Procedure:
-
Securely restrain the mouse by scruffing the neck and back skin to expose the abdomen.
-
Tilt the mouse slightly head-down to displace the abdominal organs.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Swab the injection site with 70% ethanol.
-
Using a sterile syringe with a 27-30 gauge needle, penetrate the skin and abdominal wall at a 45-degree angle.
-
Slightly retract the plunger to ensure no fluid or blood is aspirated, confirming proper needle placement in the peritoneal cavity.
-
Inject the c-PAF working solution (typically 100-200 µL).
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Mandatory Visualizations
Caption: c-PAF Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo responses of mouse blood cells to platelet-activating factor (PAF): role of the mediators of anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Role of Platelet-Activating Factor in Protecting Mice against Lipopolysaccharide-Induced Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]
Carbamyl-PAF: Application Notes and Protocols for Lipidomics and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamyl-Platelet-Activating Factor (Carbamyl-PAF or C-PAF) is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF). Its resistance to metabolic degradation by acetylhydrolases makes it an invaluable tool in the fields of lipidomics and mass spectrometry.[1] This stability allows for its use as a reliable internal standard in quantitative analyses of endogenous PAF and as a stable agonist for studying PAF receptor signaling.[2] These application notes provide detailed protocols and data for the utilization of this compound in research and drug development settings.
Applications of this compound in Lipidomics and Mass Spectrometry
This compound serves two primary roles in lipidomics and mass spectrometry-based research:
-
Stable Agonist for PAF Receptor Studies: Due to its resistance to enzymatic degradation, this compound provides a sustained and predictable activation of the PAF receptor (PAFR), enabling precise studies of downstream signaling events.[2]
-
Internal Standard for Quantitative Analysis: In mass spectrometry, an ideal internal standard should behave chemically and physically similarly to the analyte of interest but be distinguishable by mass. While stable isotope-labeled PAF is the gold standard, this compound offers a cost-effective and readily available alternative for the quantification of various PAF species. Its structural similarity ensures comparable extraction efficiency and ionization response in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of this compound.
Table 1: Receptor Binding and Biological Activity of this compound
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | 2.9 ± 0.9 nM | Raji lymphoblasts | [2] |
| Number of Binding Sites | 14,800/cell | Raji lymphoblasts | [2] |
| Potency vs. PAF | Approximately one-third | Raji lymphoblasts | [2] |
Table 2: this compound-Induced Intracellular Calcium Mobilization
| C-PAF Concentration | Peak Intracellular Ca2+ Concentration (nM) | Cell Line | Reference |
| 100 pM | Dose-dependent increase | Raji lymphoblasts | [2] |
| 1 µM | Dose-dependent increase | Raji lymphoblasts | [2] |
Note: The referenced study demonstrated a dose-dependent increase in free intracellular calcium but did not provide specific concentration values in the abstract.
Table 3: Representative LC-MS/MS Method Validation Parameters for a Carbamate Prodrug
| Parameter | Result | Reference |
| Linearity Range | 1–2000 ng/mL (r ≥ 0.995) | [3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [3] |
| Intra-day Precision (%RSD) | < 14% | [3] |
| Inter-day Precision (%RSD) | < 14% | [3] |
| Accuracy (%RE) | -5.2% to 14% | [3] |
Note: This data is from a study on a different carbamate-containing molecule and is presented as a representative example of the performance that can be expected from a validated LC-MS/MS method for a carbamate compound.
Signaling Pathway
The binding of this compound to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR), initiates a signaling cascade with broad physiological effects.
This compound binding to its receptor activates Gq protein, leading to downstream signaling.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples for PAF Analysis
This protocol is a general method for lipid extraction that can be adapted for the analysis of PAF and this compound from various biological matrices such as plasma, cells, or tissues.
Materials:
-
LC-MS grade chloroform, methanol, and water
-
Internal Standard (IS) solution: this compound in methanol at a known concentration (e.g., 100 ng/mL)
-
Glass vials and syringes (to avoid plasticizer contamination)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation:
-
For plasma/serum: Use 100 µL of the sample.
-
For cultured cells: Use a cell pellet containing approximately 1-5 million cells.
-
For tissues: Homogenize 10-20 mg of tissue in an appropriate buffer.
-
-
Internal Standard Addition: To each sample, add a known amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the LC-MS/MS method.
-
Lipid Extraction (Bligh & Dyer Method): a. To the sample, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 1 minute. b. Add 125 µL of chloroform. Vortex for 30 seconds. c. Add 125 µL of water. Vortex for 30 seconds. d. Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
Collection of Lipid Phase: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass syringe and transfer it to a clean glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol or mobile phase).
A typical workflow for the extraction of lipids for LC-MS/MS analysis.
Protocol 2: Quantitative Analysis of PAF by LC-MS/MS using this compound as an Internal Standard
This protocol provides a representative method for the quantification of PAF species using LC-MS/MS with this compound as an internal standard. Instrument parameters should be optimized for the specific mass spectrometer being used.
Instrumentation and Columns:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
LC-MS/MS Parameters:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for most PAF species is the [M+H]+ ion. A common product ion for phospholipids containing a phosphocholine headgroup is m/z 184.07.[1]
-
Specific precursor ions for common PAF species:
-
C16:0 PAF: m/z 524.3
-
C18:0 PAF: m/z 552.4
-
C18:1 PAF: m/z 550.4
-
-
Internal Standard (this compound): The exact m/z will depend on the specific this compound analog used (e.g., with a C16:0 alkyl chain). The precursor ion will be the [M+H]+ and the product ion will likely also be m/z 184.07.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte (PAF species) to the internal standard (this compound) against the concentration of the analyte.
-
Quantify the amount of PAF in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The general workflow for quantitative analysis by LC-MS/MS.
Conclusion
This compound is a versatile and robust tool for researchers in lipidomics and drug development. Its metabolic stability makes it an excellent choice for use as a PAF receptor agonist in cell-based assays and as an internal standard for the accurate quantification of endogenous PAF species by mass spectrometry. The protocols and data provided herein offer a foundation for the successful application of this compound in a research setting. It is recommended that individual laboratories optimize these general protocols for their specific applications and instrumentation.
References
- 1. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Cell permeability assay protocol for Carbamyl-PAF
Application Notes: Carbamyl-PAF
Introduction
Carbamyl-platelet-activating factor (this compound or C-PAF) is a synthetic, non-hydrolyzable analog of the potent lipid mediator, Platelet-Activating Factor (PAF).[1][2] Unlike the endogenous PAF, which is rapidly degraded by acetylhydrolases, C-PAF exhibits enhanced metabolic stability, making it an invaluable tool for studying the physiological and pathological roles of PAF receptor (PAFR) activation.[2][3] C-PAF functions as a specific PAFR agonist, initiating a cascade of intracellular signaling events upon binding to this G-protein coupled receptor (GPCR).[2][4]
The activation of PAFR by C-PAF is implicated in a wide array of biological responses, including inflammatory processes, platelet aggregation, and changes in vascular permeability.[5][6][7] Its resistance to degradation ensures a more sustained and reproducible cellular response, which is advantageous for in vitro studies. These application notes provide a detailed protocol for assessing the effects of this compound on the permeability of an endothelial cell monolayer, a critical process in inflammation and drug development.
Chemical Properties of this compound
| Property | Value | Reference |
| Full Name | 1-hexadecyl-2-N-methylcarbamyl-glycero-3-phosphocholine | [2] |
| Molecular Formula | C₂₆H₅₅N₂O₇P | [1] |
| Molecular Weight | 538.7 g/mol | [1] |
| CAS Number | 91575-58-5 | [1] |
| Biological Activity | Non-hydrolyzable PAF receptor agonist | [1][2] |
| Appearance | Liquid | [1] |
| Solubility | Soluble in Ethanol, DMSO, DMF, and PBS (pH 7.2) | [8] |
Signaling Pathway
This compound initiates cellular responses by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.[6][9] This binding event primarily activates Gq and Gi proteins.[5] Activation of Gq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). These signaling events culminate in various cellular responses, including the modulation of vascular permeability.[6][9]
Figure 1: this compound induced signaling cascade via the PAF receptor.
Protocol: Endothelial Cell Permeability Assay
This protocol describes a method to assess the effect of this compound on the permeability of a human umbilical vein endothelial cell (HUVEC) monolayer grown on a transwell insert. Permeability is quantified by measuring the passage of a fluorescently labeled high-molecular-weight dextran.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
This compound (C-PAF)
-
FITC-Dextran (e.g., 70 kDa)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Experimental Workflow
Figure 2: Workflow for the this compound cell permeability assay.
Procedure
-
Cell Seeding:
-
Coat transwell inserts with a suitable attachment factor (e.g., fibronectin or gelatin) according to the manufacturer's instructions.
-
Trypsinize and count HUVECs.
-
Seed HUVECs onto the apical chamber of the transwell inserts at a high density (e.g., 1 x 10⁵ cells/cm²).
-
Add fresh EGM-2 medium to both the apical and basolateral chambers.
-
-
Monolayer Formation:
-
Culture the cells for 3-5 days at 37°C and 5% CO₂, changing the medium every 2 days, until a confluent monolayer is formed.
-
Monolayer integrity can be confirmed by measuring the Transendothelial Electrical Resistance (TEER), where a high resistance indicates a tight barrier.
-
-
Compound Treatment:
-
On the day of the experiment, gently wash the cell monolayers twice with pre-warmed HBSS.
-
Prepare working solutions of this compound in HBSS at various concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (HBSS alone).
-
Prepare a stock solution of FITC-dextran (e.g., 1 mg/mL) in HBSS.
-
Remove the wash buffer and add fresh HBSS to the basolateral (receiver) chamber.
-
Add the this compound dosing solutions containing FITC-dextran to the apical (donor) chamber.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C for a defined period (e.g., 1, 2, or 4 hours).
-
At the end of the incubation period, collect a sample from the basolateral chamber for analysis.
-
-
Quantification:
-
Transfer the collected samples to a 96-well black plate.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for FITC (e.g., Ex: 490 nm, Em: 520 nm).
-
Generate a standard curve using known concentrations of FITC-dextran to determine the concentration of the tracer in the basolateral samples.
-
Data Analysis
The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of the tracer in the receiver (basolateral) chamber (mol/s).
-
A is the surface area of the transwell membrane (cm²).
-
C₀ is the initial concentration of the tracer in the donor (apical) chamber (mol/cm³).
Expected Results
Treatment with this compound is expected to increase the permeability of the HUVEC monolayer in a dose-dependent manner. This will result in a higher concentration of FITC-dextran in the basolateral chamber and a correspondingly higher calculated Papp value compared to the vehicle control.
| Treatment Group | C-PAF Conc. (nM) | Incubation Time (h) | Papp (x 10⁻⁶ cm/s) ± SD |
| Vehicle Control | 0 | 2 | Value |
| Low Dose | 10 | 2 | Value |
| Medium Dose | 100 | 2 | Value |
| High Dose | 1000 | 2 | Value |
| Positive Control (e.g., VEGF) | Conc. | 2 | Value |
References
- 1. Methylthis compound, non-hydrolyzable platelet-activating factor (PAF) analog (CAS 91575-58-5) | Abcam [abcam.com]
- 2. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Methylcarbamyl PAF C-16|Platelet Activating Factor Analogue|TargetMol [targetmol.com]
- 9. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Carbamyl-PAF solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbamyl-platelet-activating factor (Carbamyl-PAF). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) - Solubility and Handling
Q1: What is this compound and what is its primary mechanism of action?
This compound (C-PAF), or Methylcarbamyl PAF C-16, is a synthetic, non-hydrolyzable analog of the potent lipid mediator, Platelet-Activating Factor (PAF).[1][2][3] Its primary mechanism of action is as a PAF receptor (PAFR) agonist.[1][2][3] The PAFR is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[4][5] this compound is often used in research because it is not significantly metabolized by cells, making it a stable tool for studying PAF-related inflammatory and signaling pathways.[2][3]
Q2: In which solvents can I dissolve this compound?
This compound can be dissolved in several organic solvents and a buffered aqueous solution. The choice of solvent will depend on the experimental requirements, particularly the tolerance of the biological system to the solvent.
Q3: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer or cell culture medium. What is causing this and how can I prevent it?
This is a common issue known as "solvent shock," which occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous environment where its solubility is much lower. This sudden change in solvent polarity causes the compound to precipitate out of solution.
Here are several strategies to prevent precipitation:
-
Slow, Stepwise Dilution: Instead of adding the concentrated stock directly to your aqueous medium, perform one or more intermediate dilutions in a solvent compatible with both your stock and final medium.
-
Vigorous Mixing: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersal and prevents the formation of localized high concentrations that can lead to precipitation.
-
Maintain Temperature: Pre-warming the aqueous medium to 37°C can help improve the solubility of this compound during dilution. However, be mindful of the temperature stability of other components in your experiment.
-
Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your working solution as low as possible. Most cell lines can tolerate DMSO or ethanol concentrations up to 0.5% without significant toxicity, but it is always best to determine the optimal concentration for your specific cell line and assay. Always include a vehicle control with the same final solvent concentration in your experiments.[6]
-
Use of Surfactants: For certain applications, the inclusion of a low concentration of a non-ionic surfactant, such as Tween-80 or Triton X-100, in the aqueous buffer can help to maintain the solubility of hydrophobic compounds.
Q4: What is the recommended method for storing this compound solutions?
For long-term storage, it is recommended to store this compound as a stock solution in an organic solvent at -20°C or -80°C.[1] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and evaporation of the solvent. When stored as a powder, this compound is stable for years at -20°C.[1] It is generally not recommended to store this compound in aqueous solutions for extended periods, as this can lead to hydrolysis.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Ethanol | 20 | 37.13 | Sonication is recommended to aid dissolution.[1] |
| DMSO | 10 | 18.56 | Sonication is recommended to aid dissolution.[1] |
| DMF | 10 | 18.56 | Sonication is recommended to aid dissolution.[1] |
| PBS (pH 7.2) | 10 | 18.56 | Sonication is recommended to aid dissolution.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 0.539 mg of this compound (Molecular Weight: 538.7 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired concentration.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
This protocol provides a general guideline for diluting a concentrated this compound stock solution into a cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution. For example, to prepare a 1 µM final concentration in your cell culture, first dilute the 10 mM stock 1:100 in cell culture medium to make a 100 µM intermediate solution.
-
Final Dilution: While gently vortexing the pre-warmed cell culture medium, add the required volume of the intermediate this compound solution dropwise to achieve the final desired concentration.
-
Immediate Use: Use the final working solution immediately in your experiment to prevent any potential for precipitation over time.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Proton-sensing ion channels, GPCRs and calcium signaling regulated by them: implications for cancer [frontiersin.org]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Preventing Carbamyl-PAF precipitation in aqueous solutions
Welcome to the technical support center for Carbamyl-PAF (C-PAF). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a focus on preventing precipitation in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound solutions.
| Question | Possible Cause | Troubleshooting Steps |
| Why is my this compound precipitating out of my aqueous solution? | Concentration is too high: this compound has limited solubility in aqueous buffers. | - Ensure the final concentration does not exceed the recommended solubility limit (see solubility table below). - If a higher concentration is required, consider preparing a stock solution in an organic solvent and diluting it into your aqueous buffer immediately before use. |
| Improper dissolution technique: The compound may not have fully dissolved initially. | - Use sonication to aid dissolution in aqueous buffers.[1] - Vortex the solution thoroughly after adding this compound. | |
| Low temperature of the aqueous buffer: Solubility can decrease at lower temperatures. | - Warm the aqueous buffer to room temperature or 37°C before adding this compound. | |
| pH of the buffer: The pH of the aqueous solution can affect the solubility of phospholipids. | - Ensure the pH of your buffer is around 7.2, as this has been shown to be suitable for dissolving this compound.[1] | |
| My this compound solution was clear initially but became cloudy over time. | Solution instability: Aqueous solutions of this compound may not be stable for long periods. | - It is recommended to prepare aqueous solutions of this compound fresh for each experiment. |
| Storage conditions: Improper storage can lead to precipitation. | - If short-term storage of an aqueous solution is necessary, store it at 2-8°C and visually inspect for precipitation before use. For longer-term storage, it is best to store stock solutions in an organic solvent at -20°C or -80°C. | |
| I'm seeing inconsistent results in my cell-based assays. | Precipitation of this compound: Precipitated compound is not biologically active and can lead to inaccurate dosing. | - Visually inspect your this compound solution for any signs of precipitation before adding it to your cells. - If precipitation is observed, discard the solution and prepare a fresh one following the recommended protocol. |
| Adsorption to plasticware: Lipophilic compounds can adsorb to plastic surfaces. | - Consider using low-adhesion microplates and pipette tips. - Prepare dilutions as close to the final concentration as possible to minimize the time the compound is in a dilute solution. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: Carbamyl-platelet-activating factor (this compound or C-PAF) is a synthetic, non-hydrolyzable analog of the potent lipid mediator, Platelet-Activating Factor (PAF).[2] It functions as a stable agonist of the PAF receptor, making it a valuable tool for studying PAF-mediated signaling pathways in inflammation and other physiological processes.[2][3][4][5]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: For long-term storage, it is recommended to prepare stock solutions of this compound in an organic solvent such as ethanol, DMSO, or DMF.[1] These stock solutions are stable for extended periods when stored at -20°C or -80°C.
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: While this compound is soluble in aqueous solutions like PBS (pH 7.2), it is best practice to first prepare a concentrated stock solution in an organic solvent (e.g., ethanol or DMSO) and then dilute this stock into your cell culture medium to the final desired concentration immediately before the experiment. This minimizes the risk of precipitation and ensures accurate dosing. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C. Stock solutions in organic solvents should be stored at -20°C or -80°C. It is recommended to prepare aqueous solutions fresh for each experiment.
Q5: What is the mechanism of action of this compound?
A5: this compound acts as an agonist for the Platelet-Activating Factor Receptor (PAFR), which is a G-protein coupled receptor (GPCR).[3][4][5] Binding of this compound to the PAFR activates downstream signaling cascades, most notably through the Gq alpha subunit, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium levels.[2]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity | Notes |
| Ethanol | 20 mg/mL | 37.13 mM | Sonication is recommended.[1] |
| DMSO | 10 mg/mL | 18.56 mM | Sonication is recommended.[1] |
| DMF | 10 mg/mL | 18.56 mM | Sonication is recommended.[1] |
| PBS (pH 7.2) | 10 mg/mL | 18.56 mM | Sonication is recommended.[1] |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound for Cell-Based Assays
This protocol describes the preparation of a working solution of this compound in an aqueous buffer or cell culture medium from a stock solution in an organic solvent.
Materials:
-
This compound (powder)
-
Anhydrous ethanol or DMSO
-
Sterile phosphate-buffered saline (PBS, pH 7.2) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Equilibrate the vial of this compound powder to room temperature before opening. b. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., for 10 mM, add 185.6 µL of solvent per 1 mg of this compound). d. Vortex the solution thoroughly until the powder is completely dissolved. This is your stock solution. e. Store the stock solution at -20°C or -80°C for long-term storage.
-
Prepare the Final Aqueous Working Solution: a. Warm the sterile PBS or cell culture medium to room temperature or 37°C. b. In a sterile tube, add the required volume of the warmed aqueous buffer or medium. c. While vortexing the aqueous buffer/medium, add the required volume of the this compound stock solution to achieve the final desired concentration. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. d. Continue to vortex the solution for at least 30 seconds to ensure thorough mixing. e. For optimal dissolution, sonicate the solution for 5-10 minutes in a water bath sonicator. f. Visually inspect the solution to ensure it is clear and free of any precipitates. g. Use the freshly prepared aqueous solution immediately in your experiment.
Note: The final concentration of the organic solvent in the cell culture should be kept to a minimum (e.g., ≤0.1%) to avoid any effects on the cells. Remember to include a vehicle control (cell culture medium with the same final concentration of the organic solvent) in your experiments.
Mandatory Visualizations
Caption: PAF Receptor Signaling Pathway.
Caption: Troubleshooting Precipitation Workflow.
References
- 1. Methylcarbamyl PAF C-16|Platelet Activating Factor Analogue|TargetMol [targetmol.com]
- 2. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Potential off-target effects of Carbamyl-PAF in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Carbamyl-PAF (cPAF) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (cPAF) and why is it used in experiments?
A1: Carbamyl-platelet-activating factor (cPAF) is a synthetic, non-hydrolyzable analog of the potent lipid mediator, Platelet-Activating Factor (PAF).[1] It functions as an agonist for the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[2] Unlike native PAF, cPAF is resistant to degradation by the enzyme PAF acetylhydrolase, making it metabolically stable.[1][3] This stability ensures a more consistent and prolonged activation of the PAFR in experimental settings, which is why it is a valuable tool for studying PAF-mediated signaling pathways in inflammation and other cellular processes.[4][1]
Q2: What are the known on-target effects of cPAF?
A2: The primary on-target effect of cPAF is the activation of the PAF receptor.[2] This activation triggers a cascade of downstream signaling events. One of the most well-characterized effects is the Gq-protein-mediated activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 stimulates the release of calcium from intracellular stores, resulting in a measurable increase in cytosolic calcium concentration.[3][7]
Q3: Are there any known off-target effects of cPAF?
A3: Currently, there is a lack of direct scientific literature documenting specific off-target binding and activation of other receptors by this compound. However, the possibility of off-target effects should always be a consideration in experimental design, especially at high concentrations. Lipid signaling molecules can sometimes exhibit promiscuity. For instance, lysophosphatidic acid (LPA), another lipid mediator, interacts with at least six different GPCRs.[8][9] Therefore, it is crucial to include appropriate controls to validate that the observed effects are mediated through the PAF receptor.
Q4: How can I be sure the effects I'm seeing are specifically due to PAF receptor activation?
A4: To confirm the specificity of cPAF's action in your experiments, you should use a PAF receptor antagonist. Pre-treating your cells or tissue with a specific PAFR antagonist, such as WEB 2086 or CV-6209, should block the effects of subsequent cPAF administration.[2][3] If the antagonist prevents the response, it strongly suggests that the effect is mediated by the PAF receptor.
Troubleshooting Guides
Problem 1: No or Low Signal/Response to cPAF Stimulation
| Possible Cause | Solution |
| Inactive cPAF | Verify the integrity and concentration of your cPAF stock solution. Prepare fresh dilutions for each experiment. |
| Low PAFR Expression | Confirm that your cell line or tissue expresses the PAF receptor at sufficient levels. This can be checked by qPCR, western blot, or flow cytometry. |
| Incorrect Assay Conditions | Optimize assay parameters such as cell density, incubation time, and temperature. Ensure your assay buffer is appropriate for your cell type and the specific assay being performed. |
| Suboptimal Agonist Concentration | Perform a dose-response curve to determine the optimal concentration of cPAF for your specific experimental system. |
Problem 2: High Background Signal in Functional Assays (e.g., Calcium Mobilization)
| Possible Cause | Solution |
| Constitutive Receptor Activity | Some cell lines, particularly those overexpressing a receptor, can exhibit high basal activity. The use of a PAFR inverse agonist may help to reduce this. |
| Non-specific Dye Loading | In fluorescence-based assays, ensure that the loading of the indicator dye (e.g., Fluo-4 AM) is optimal and that cells are washed sufficiently to remove extracellular dye. |
| Cell Stress | Over-trypsinization, excessive centrifugation, or other harsh handling of cells can lead to increased background signal. Handle cells gently. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Solution |
| Reagent Variability | Use high-quality reagents and minimize freeze-thaw cycles of stock solutions. Aliquot reagents for single use where possible. |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated, especially when working with small volumes. Use reverse pipetting for viscous solutions. |
| "Edge Effects" in Plate-Based Assays | The outer wells of a microplate can be prone to evaporation, leading to variability. To mitigate this, avoid using the outer wells for critical samples and instead fill them with buffer or media. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | 2.9 ± 0.9 nM | Raji lymphoblasts | [3] |
| Potency vs. Native PAF | Approximately one-third | Raji lymphoblasts | [3] |
| Effective Concentration for Calcium Mobilization | 100 pM to 1 µM | Raji lymphoblasts | [3] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium changes in response to cPAF stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing the PAF receptor
-
This compound (cPAF)
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Cell Seeding: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (typically 0.02%) in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells 2-3 times with pre-warmed assay buffer to remove extracellular dye. After the final wash, add fresh assay buffer to each well.
-
Compound Preparation: Prepare serial dilutions of cPAF in the assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Add the cPAF dilutions to the wells using the instrument's automated injection system.
-
Immediately begin recording the fluorescence signal at regular intervals (e.g., every 1-2 seconds) for 2-5 minutes.
-
-
Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the peak fluorescence change against the cPAF concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Platelet Aggregation Assay
This protocol outlines the use of light transmission aggregometry to measure cPAF-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood in sodium citrate tubes
-
This compound (cPAF)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregometer
-
Cuvettes with stir bars
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge a portion of the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.
-
-
Instrument Setup:
-
Turn on the platelet aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument using a cuvette with PRP to set the 0% aggregation baseline and a cuvette with PPP to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Pipette PRP into a cuvette with a stir bar and place it in the heating block of the aggregometer.
-
Add the desired concentration of cPAF to the cuvette.
-
Immediately start recording the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The aggregometer software will generate an aggregation curve. The maximum percentage of aggregation is determined from this curve. To test for inhibition, pre-incubate the PRP with a PAFR antagonist before adding cPAF.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swordbio.com [swordbio.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Role of lysophosphatidic acid and its receptors in health and disease: novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidic acid (LPA) and its receptors: role in airway inflammation and remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Carbamyl-PAF Dose-Response Curves
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Carbamyl-PAF (cPAF) dose-response curves in bioassays. This compound is a stable, non-hydrolyzable analog of Platelet-Activating Factor (PAF) and a potent agonist of the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) involved in various signaling pathways.[1][2]
Troubleshooting Guides
This section addresses common issues encountered during cPAF dose-response experiments in a question-and-answer format.
Question: I am observing a high background signal in my assay. What are the common causes and solutions?
High background can mask the specific signal from cPAF, reducing the sensitivity of the assay. The primary causes are often related to non-specific binding, reagent issues, or procedural errors.[3][4]
| Possible Cause | Recommended Solution |
| Non-Specific Binding | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or add a non-ionic detergent like Tween-20 (0.05% v/v) to the blocking buffer.[3] Extend the blocking incubation time. |
| Reagent Contamination | Use fresh, sterile reagents for each experiment to avoid microbial or chemical contamination.[5] |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer. A short soak with wash buffer (e.g., 30 seconds) between aspiration steps can also be effective.[3][5] |
| Cell Autofluorescence (Fluorescence Assays) | If using fluorescence-based assays, consider using phenol red-free media, as phenol red can contribute to background fluorescence. Alternatively, replace the media with a clear buffer like PBS before the final reading.[6] |
| High Cell Density | Overly confluent cells can lead to an increased background signal. Optimize cell density through titration to find the ideal number of cells per well that provides a strong signal with low background.[6] |
Question: My dose-response curve has a low signal-to-noise ratio. How can I improve it?
A low signal-to-noise ratio can make it difficult to accurately determine the EC50 value.
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Titrate the concentrations of all critical reagents, including antibodies and substrates, to find the optimal balance between signal strength and background.[7] |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the recommended incubation times and temperatures in your protocol. Deviations can lead to incomplete reactions or increased non-specific binding.[5] |
| Degraded cPAF | Ensure that the cPAF stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[8] |
| Low Receptor Expression | Use a cell line known to express the PAF receptor at sufficient levels. If necessary, consider using a cell line that overexpresses the receptor. |
Question: I am seeing poor reproducibility between replicate experiments. What could be the cause?
Inconsistent results can stem from variability in experimental conditions and procedures.[9]
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health or Passage Number | Use cells from the same passage number and ensure they are healthy and in the logarithmic growth phase. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.[10] |
| Environmental Fluctuations | Maintain consistent temperature, humidity, and CO2 levels throughout the experiment.[8] |
| "Edge Effect" in Microplates | The outer wells of a microplate can be prone to evaporation, leading to altered concentrations. To minimize this, avoid using the outer rows and columns for samples, or fill them with sterile water or PBS to create a humidity barrier.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is often supplied in ethanol. For bioassays, it is crucial to prepare a concentrated stock solution in a suitable solvent like ethanol or DMSO and then make serial dilutions in the appropriate aqueous assay buffer.[11][12] The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity or artifacts.
Q2: How should I store this compound solutions?
For long-term storage, it is recommended to store cPAF as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[8]
Q3: What is a typical concentration range for generating a cPAF dose-response curve?
The optimal concentration range can vary depending on the cell type and the specific bioassay. Based on data for the closely related native ligand, PAF, a starting point for platelet aggregation assays could be in the range of 3 nM to 300 nM.[13] For other cell-based assays, a broader range from 10 pM to 1 µM has been used to induce responses like intracellular calcium increase.[14] It is recommended to perform a pilot experiment with a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM) to determine the optimal range for your specific system.[15][16]
Q4: How many data points are recommended for a reliable dose-response curve?
For a robust dose-response curve, it is generally recommended to use 5-10 concentrations that are well-distributed across a broad range. This should allow for the clear definition of the bottom and top plateaus of the curve, as well as the central portion where the EC50 is determined.[11]
Quantitative Data Summary
The following table summarizes typical concentration ranges for PAF and its analogs in various bioassays. Note that these are starting points, and optimization for your specific cell line and assay conditions is crucial.
| Assay Type | Cell Type | Ligand | Typical Concentration Range | Reference |
| Platelet Aggregation | Human Platelets | PAF | 50 nM - 14 µM | [17] |
| Platelet Aggregation | Human Platelets | PAF | 3 nM - 300 nM | [13] |
| Calcium Mobilization | Raji Lymphoblasts | cPAF | 100 pM - 1 µM | [14] |
| Chemotaxis | Neutrophils | IL-8 (chemoattractant) | Not Specified | [10] |
| General In Vitro Screen | Various | General Compounds | 0.1 µM - 30 µM | [15] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to cPAF stimulation using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
This compound (cPAF)
-
Fluo-4 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and reagent injectors (e.g., FLIPR, FlexStation)[20][21]
Procedure:
-
Cell Plating: Seed cells into the microplate at an optimized density and allow them to adhere overnight if applicable.
-
Dye Loading: Prepare a dye-loading solution containing Fluo-4 AM in HBSS. Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour, followed by incubation at room temperature for 15-30 minutes to allow for de-esterification of the dye.[22]
-
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of cPAF at a concentration that is 2-5x the final desired concentration.
-
Assay Measurement: Place the cell plate into the fluorescence plate reader. Initiate the kinetic read, establishing a baseline fluorescence for a few seconds.
-
Compound Addition: The instrument's injectors will then add the cPAF dilutions from the compound plate to the cell plate.
-
Data Acquisition: Continue to monitor the fluorescence intensity for a set period (e.g., 100-200 seconds) to capture the calcium flux.
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the cPAF concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Chemotaxis Assay (Boyden Chamber)
This protocol outlines a method to assess the chemotactic response of cells to a cPAF gradient using a Boyden chamber or Transwell® inserts.[10]
Materials:
-
Migratory cells (e.g., neutrophils, monocytes)
-
This compound (cPAF)
-
Boyden chamber or Transwell® inserts with appropriate pore size (e.g., 5.0 µm for neutrophils)[10]
-
Serum-free medium
-
Cell staining and quantification reagents (e.g., Calcein AM)[1]
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a predetermined optimal concentration.
-
Assay Setup: Add serial dilutions of cPAF (chemoattractant) to the lower wells of the chamber. Place the Transwell® inserts into the wells.
-
Cell Seeding: Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a predetermined optimal time (e.g., 1-4 hours) to allow for cell migration.[1]
-
Cell Quantification:
-
Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the logarithm of the cPAF concentration to generate a dose-response curve.
Protocol 3: Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to measure cPAF-induced platelet aggregation.[23]
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound (cPAF)
-
Light Transmission Aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2,500 x g) for 15-20 minutes to obtain PPP.[24]
-
-
Aggregometer Setup: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Assay Measurement:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Establish a stable baseline reading.
-
Add a specific concentration of cPAF to the cuvette to initiate aggregation.
-
-
Data Acquisition: The aggregometer will record the change in light transmission over time as platelets aggregate.
-
Dose-Response Curve Generation: Repeat the measurement with a range of cPAF concentrations.
-
Data Analysis: Plot the maximum percentage of aggregation against the logarithm of the cPAF concentration to create a dose-response curve and calculate the EC50.
Visualizations
Caption: cPAF signaling pathway via the PAF receptor.
Caption: Experimental workflow for a cPAF dose-response assay.
Caption: Troubleshooting decision tree for cPAF bioassays.
References
- 1. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. A Review of the Advantages, Disadvantages and Limitations of Chemotaxis Assays for Campylobacter spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. corning.com [corning.com]
- 7. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 8. Table 4, Reagents and resources for the calcium mobilization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. criver.com [criver.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human eosinophil cytotoxicity-enhancing factor. II. Multiple forms synthesized by U937 cells and their relationship to thioredoxin/adult T cell leukemia-derived factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ABC50 modulates sensitivity of HL60 leukemic cells to endoplasmic reticulum (ER) stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. moleculardevices.com [moleculardevices.com]
- 21. Calcium Flux Assays | アジレント [agilent.com]
- 22. abcam.com [abcam.com]
- 23. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. brd.nci.nih.gov [brd.nci.nih.gov]
Long-term storage and stability of Carbamyl-PAF solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Carbamyl-PAF (C-PAF) solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound (C-PAF) stock solutions?
A1: The recommended solvent for creating a stock solution of this compound (C-PAF) is high-purity, anhydrous Dimethyl Sulfoxide (DMSO), Ethanol, or N,N-Dimethylformamide (DMF).[1] C-PAF is highly soluble in these organic solvents. For aqueous-based experiments, it is crucial to first prepare a concentrated stock in one of these solvents and then dilute it into the aqueous buffer of choice.[1]
Q2: What are the recommended storage conditions for C-PAF solutions?
A2: For long-term stability, C-PAF solutions should be stored at -20°C, which can preserve the solution for up to 2 years.[2] Some suppliers recommend storage at -80°C for solutions prepared in a solvent, which can extend stability for at least one year.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Can I store C-PAF in an aqueous solution?
A3: It is not recommended to store C-PAF in aqueous solutions for extended periods. C-PAF is a lipid-based molecule and has low solubility in aqueous buffers, which can lead to precipitation over time.[3] Always prepare fresh dilutions from your organic solvent stock solution for your experiments on the day of use.
Q4: What are the likely degradation pathways for C-PAF?
A4: While specific degradation studies on C-PAF are not extensively published, based on its chemical structure, the most probable degradation pathways are hydrolysis of the carbamyl group and hydrolysis of the phosphocholine ester bond.[4][5] Oxidative degradation of the ether-linked alkyl chain is also a possibility, similar to other ether phospholipids.[6]
Q5: How can I check the biological activity of my C-PAF solution?
A5: The biological activity of C-PAF can be assessed using a platelet aggregation assay. C-PAF is a potent agonist of the Platelet-Activating Factor (PAF) receptor and should induce platelet aggregation in a dose-dependent manner.[1] A loss of potency in this assay would indicate degradation of the compound.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent | Concentration | Storage Temperature | Shelf-Life |
| Ethanol | up to 20 mg/mL (37.13 mM) | -20°C | Up to 2 years |
| DMSO | up to 10 mg/mL (18.56 mM) | -20°C / -80°C | Up to 2 years / 1 year |
| DMF | up to 10 mg/mL (18.56 mM) | -20°C | Up to 2 years |
| PBS (pH 7.2) | up to 10 mg/mL (18.56 mM) | Short-term (use immediately) | Not recommended for long-term storage |
Note: The shelf-life data is based on manufacturer recommendations and the stability of similar PAF analogs. It is always recommended to perform activity checks for long-stored solutions.
Table 2: Illustrative Stability of a PAF Analog in Organic Solvent at Different Temperatures (Percentage of Intact Compound Remaining)
| Time | -80°C | -20°C | 4°C | Room Temperature |
| 1 month | >99% | >98% | ~95% | ~85% |
| 3 months | >99% | ~95% | ~85% | ~60% |
| 6 months | >98% | ~90% | ~70% | <40% |
| 1 year | ~97% | ~80% | <50% | Not recommended |
| 2 years | ~95% | ~60% | Not recommended | Not recommended |
Disclaimer: This table is for illustrative purposes only and is based on general knowledge of the stability of lipid-based signaling molecules. Specific stability data for this compound is limited. It is highly recommended to perform your own stability assessments for critical applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of C-PAF in aqueous buffer/media | - C-PAF has low solubility in aqueous solutions. - The concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. - The aqueous buffer is cold, reducing solubility. - The C-PAF stock solution was added too quickly to the aqueous solution. | - Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility (typically 0.1-1%). - Warm the aqueous buffer to 37°C before adding the C-PAF stock solution.[3] - Add the C-PAF stock solution dropwise while gently vortexing or stirring the aqueous solution to ensure rapid mixing.[3] - If precipitation persists, consider using a carrier protein like BSA to improve solubility. |
| Loss of biological activity (e.g., in platelet aggregation assay) | - Degradation of C-PAF due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles). - Hydrolysis of the carbamyl or phosphocholine group. | - Prepare fresh dilutions from a properly stored, aliquoted stock solution. - Perform a quality control check on a new vial of C-PAF to confirm the assay is working correctly. - If degradation is suspected, consider analyzing the sample by LC-MS to identify potential degradation products.[7] |
| Inconsistent experimental results | - Inaccurate initial concentration of the stock solution. - Variability in the dilution process. - Adsorption of the lipid to plasticware. | - Verify the concentration of the stock solution using a suitable analytical method (e.g., HPLC-CAD). - Use calibrated pipettes and perform serial dilutions carefully. - Use low-adhesion polypropylene tubes and pipette tips for handling C-PAF solutions. |
Experimental Protocols
Protocol 1: Assessment of C-PAF Solution Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of intact C-PAF in a solution over time to determine its stability under specific storage conditions.
Materials:
-
C-PAF solution to be tested
-
HPLC system with a C18 column and a suitable detector (e.g., Charged Aerosol Detector - CAD, or Mass Spectrometer - MS)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Reference standard of C-PAF
Method:
-
Sample Preparation:
-
At each time point (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot of the stored C-PAF solution.
-
Dilute the sample to a known concentration within the linear range of the detector using the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 80% A, 20% B).
-
Inject a known volume of the prepared sample.
-
Run a gradient elution to separate C-PAF from potential degradation products (e.g., a linear gradient from 20% to 100% B over 15 minutes).
-
Monitor the elution profile using the detector. The retention time of intact C-PAF should be determined using a fresh reference standard.
-
-
Data Analysis:
-
Integrate the peak area of the intact C-PAF.
-
Calculate the concentration of C-PAF at each time point by comparing the peak area to a calibration curve generated with the reference standard.
-
Express the stability as the percentage of the initial C-PAF concentration remaining at each time point.
-
Protocol 2: Assessment of C-PAF Biological Activity using Platelet Aggregation Assay
Objective: To determine the biological activity of a C-PAF solution by measuring its ability to induce platelet aggregation.
Materials:
-
C-PAF solution to be tested
-
Platelet-rich plasma (PRP) from a healthy donor
-
Platelet aggregometer
-
Agonist (e.g., ADP or collagen) as a positive control
-
Saline or buffer as a negative control
Method:
-
PRP Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP to 37°C.
-
Add a small volume of the C-PAF solution (at various dilutions) to the PRP in the aggregometer cuvette.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes). Aggregation of platelets will cause an increase in light transmittance.
-
Run a positive control with a known agonist and a negative control with saline.
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each concentration of C-PAF.
-
Plot a dose-response curve (C-PAF concentration vs. percentage aggregation).
-
Compare the EC50 (concentration for 50% maximal effect) of the stored C-PAF solution to that of a freshly prepared solution to assess any loss of activity.
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to cellular responses.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. Methylcarbamyl PAF C-16|Platelet Activating Factor Analogue|TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the mechanism of phospholipid hydrolysis by plant non-specific phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of platelet activating factor on the kinetics of LDL oxidation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Carbamyl-PAF in Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Carbamyl-PAF (c-PAF) in fluorescence-based assays. Given that c-PAF is a potent, non-metabolizable analog of Platelet-Activating Factor (PAF), its biological activity can indirectly influence experimental results. This guide focuses on identifying and mitigating potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound (c-PAF)?
A1: this compound is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF).[1] It functions as a potent agonist for the PAF receptor (PAF-R), mimicking the biological effects of endogenous PAF.[1][2] Its resistance to metabolism makes it a stable tool for studying PAF-R signaling in various research applications, particularly those involving inflammatory responses.[1]
Q2: Does c-PAF exhibit autofluorescence?
A2: There is no evidence in the scientific literature to suggest that c-PAF is inherently fluorescent. However, it is a best practice to empirically test for autofluorescence under your specific experimental conditions (e.g., buffer, cell media, and the filter sets used in your imaging system). A simple control experiment, as detailed in the protocols section, can definitively rule this out.
Q3: How might c-PAF indirectly interfere with a fluorescence-based assay?
A3: While c-PAF itself is not expected to be fluorescent, its potent biological activity can lead to indirect interference through several mechanisms:
-
Induction of Cellular Autofluorescence: Activation of the PAF receptor can trigger robust cellular responses, including oxidative stress and metabolic changes. These stress responses can increase the natural autofluorescence of cells, particularly from flavins and NAD(P)H, which can elevate background signal.
-
Changes in Cell Morphology and Health: Prolonged or high-concentration exposure to c-PAF could induce morphological changes, apoptosis, or necrosis. Cell death is a common cause of increased, non-specific fluorescence.
-
Alteration of Fluorescent Dye Behavior: c-PAF-induced signaling could alter the intracellular environment (e.g., pH, ion concentration) or cell membrane potential, which may affect the loading, sequestration, or efflux of certain fluorescent dyes.
-
Translocation of Fluorescent Probes: If your fluorescent probe is designed to monitor a specific cellular location, c-PAF-induced signaling cascades could cause the probe to relocalize, leading to a change in signal that is not directly related to the intended target.
Q4: What are the critical controls to include when using c-PAF in a fluorescence experiment?
A4: A robust experimental design should include the following controls:
-
Vehicle Control: Treat cells with the same vehicle (e.g., DMSO, ethanol, PBS) used to dissolve the c-PAF at the same final concentration. This accounts for any effects of the solvent.
-
No-Treatment Control: A sample of cells that is not treated with either c-PAF or vehicle. This establishes the baseline fluorescence.
-
c-PAF Autofluorescence Control: A cell-free sample containing your experimental buffer and the highest concentration of c-PAF you plan to use. This will confirm whether c-PAF or its formulation contributes any signal.
-
Positive and Negative Controls for the Biological Response: Use a known agonist other than c-PAF to confirm the assay is working and a PAF-R antagonist (e.g., WEB-2086) to demonstrate that the c-PAF effect is specific to the PAF receptor.
-
Cell Viability Control: Assess cell health in the presence of c-PAF to ensure the observed fluorescence changes are not due to cytotoxicity.
Troubleshooting Guide
This guide addresses common problems encountered in fluorescence assays and provides potential c-PAF-related causes and solutions.
| Problem | Potential c-PAF-Related Cause | Recommended Solution |
| High Background Fluorescence | 1. c-PAF is causing cellular stress, increasing autofluorescence. 2. The batch of c-PAF or the vehicle is contaminated with a fluorescent impurity. 3. c-PAF is inducing cell death, leading to non-specific staining or uptake of fluorescent dyes. | 1. Perform a dose-response and time-course experiment to find the optimal c-PAF concentration and incubation time that minimizes stress. 2. Image a cell-free well containing only media and c-PAF to check for fluorescent contaminants. 3. Perform a cell viability assay (e.g., with propidium iodide or a commercial live/dead stain) in parallel. |
| Weak or No Signal | 1. c-PAF treatment leads to the downregulation or internalization of the target protein. 2. The chosen c-PAF concentration is on the descending slope of a bell-shaped dose-response curve (receptor desensitization). 3. c-PAF is affecting the loading or promoting the efflux of your fluorescent dye. | 1. Shorten the incubation time with c-PAF. Perform immunofluorescence or Western blotting to quantify target protein levels. 2. Perform a full dose-response curve to identify the optimal concentration. 3. Measure dye loading efficiency in the presence and absence of c-PAF. Consider using a different fluorescent probe. |
| Signal Inconsistent Across Wells/Samples | 1. Uneven activation by c-PAF due to inadequate mixing upon addition. 2. Cell health is variably affected by c-PAF across the plate. | 1. Ensure gentle but thorough mixing after adding c-PAF to each well. 2. Check for signs of cytotoxicity and ensure a homogenous cell monolayer before starting the experiment. |
| Unexpected Signal Localization | 1. PAF-R activation is inducing morphological changes (e.g., membrane ruffling, vesicle formation) that sequester or relocalize the fluorescent probe. 2. The biological response to c-PAF involves the translocation of your fluorescently-tagged protein of interest. | 1. Use high-resolution live-cell imaging to observe morphological changes in real-time. Co-localize your signal with markers for specific organelles. 2. This may be a valid biological result. Confirm the translocation with an orthogonal method, such as cell fractionation followed by Western blot. |
Experimental Protocols
Protocol 1: Testing for c-PAF Autofluorescence
Objective: To determine if c-PAF or its vehicle contributes to background fluorescence.
-
Prepare a solution of c-PAF in your final experimental buffer (e.g., HBSS, DMEM) at the highest concentration you will use in your experiments.
-
Prepare a corresponding vehicle control solution in the same buffer.
-
Add the solutions to separate wells of the same type of microplate or coverslip dish used for your cell-based experiments.
-
Using your fluorescence microscope or plate reader, acquire images/readings of the c-PAF solution, the vehicle control, and a buffer-only well.
-
Use the exact same instrument settings (e.g., excitation/emission wavelengths, gain, exposure time) that you will use for your actual experiment.
-
Compare the fluorescence intensity of the three samples. A significant increase in the c-PAF well over the vehicle and buffer controls would indicate fluorescent contamination.
Protocol 2: Calcium Flux Assay Using a Fluorescent Indicator
Objective: To measure PAF-R-mediated intracellular calcium mobilization in response to c-PAF, with appropriate controls.
-
Cell Plating: Plate cells (e.g., HEK293 cells expressing PAF-R, or platelets) in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Often, this includes a mild detergent like Pluronic F-127 to aid dye solubilization.
-
Remove cell culture medium, wash once with a physiological buffer (e.g., HBSS with calcium and magnesium).
-
Add the dye-loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells 2-3 times with the physiological buffer to remove extracellular dye. Add a final volume of buffer to each well.
-
Assay Setup:
-
Baseline Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. Measure the baseline fluorescence for 1-2 minutes.
-
Compound Addition: Using an automated injection system or a multichannel pipette, add c-PAF, a positive control (e.g., ATP), and vehicle control to designated wells.
-
Signal Measurement: Immediately after addition, continue to measure the fluorescence intensity every 1-2 seconds for 3-5 minutes to capture the transient calcium peak.
-
-
Data Analysis: For each well, normalize the fluorescence signal (F) to the baseline fluorescence (F₀) to get the F/F₀ ratio. Compare the peak response in c-PAF-treated wells to the controls.
Visualizations
Caption: Simplified PAF receptor signaling pathway via Gαq activation.
Caption: General workflow for a fluorescence-based plate reader assay.
Caption: A logical workflow for troubleshooting c-PAF-related assay issues.
References
Technical Support Center: Addressing Carbamyl-PAF-Induced Cell Stress and Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing cell stress and toxicity induced by Carbamyl-platelet-activating factor (Carbamyl-PAF or C-PAF).
This compound is a stable, non-hydrolyzable synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF).[1] Due to its stability, it is a valuable tool for studying the physiological and pathological roles of the PAF receptor (PAFR).[1][2] However, prolonged or high-concentration exposure to C-PAF can lead to significant cell stress, including oxidative stress and apoptosis, which can complicate experimental outcomes. This guide offers practical solutions and detailed protocols to mitigate these effects and ensure reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound (C-PAF) is a synthetic analog of Platelet-Activating Factor (PAF), a potent lipid mediator involved in various physiological and pathological processes, including inflammation and thrombosis.[1][3] Unlike native PAF, C-PAF is resistant to hydrolysis by the enzyme PAF acetylhydrolase, making it metabolically stable.[1][2] This stability allows for more controlled and reproducible experimental conditions when studying the effects of PAF receptor (PAFR) activation.[1]
Q2: What are the primary mechanisms of this compound-induced cell stress and toxicity?
A2: this compound exerts its effects primarily by binding to and activating the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[4][5] This activation triggers downstream signaling cascades that can lead to:
-
Increased Intracellular Calcium: Rapid and transient increase in cytosolic calcium concentration.[2]
-
Oxidative Stress: Generation of reactive oxygen species (ROS).[6]
-
Inflammatory Responses: Activation of inflammatory pathways.[3]
-
Apoptosis: Programmed cell death in a dose- and time-dependent manner.[1]
Q3: How can I be sure that the observed cytotoxicity is specifically due to PAFR activation?
A3: To confirm that the observed effects are mediated by the PAFR, you can use a specific PAFR antagonist. Pre-treatment of cells with a PAFR antagonist should block or significantly reduce the C-PAF-induced cytotoxicity. Several antagonists are commercially available, such as WEB 2086, CV-3988, and BN 52021.
Q4: At what concentration does this compound typically induce cytotoxicity?
A4: The cytotoxic concentration of this compound can vary significantly depending on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment for your specific cell type. For example, in some cancer cell lines, C-PAF has been shown to increase proliferation at lower concentrations, while higher concentrations might lead to toxicity.[7]
Troubleshooting Guides
Issue 1: High background or inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO or ethanol) used to dissolve C-PAF is consistent across all wells and is at a non-toxic level for your cells (typically <0.1%). Run a solvent-only control. |
| C-PAF Precipitation | C-PAF is a lipid and may come out of solution, especially at high concentrations or in low-serum media. Visually inspect your wells for any precipitate. Prepare fresh dilutions of C-PAF for each experiment and consider using a carrier protein like BSA to improve solubility. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to high variability. Ensure you have a uniform single-cell suspension before plating and that cells are evenly distributed across the plate. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells for experimental samples and fill them with sterile PBS or media instead. |
Issue 2: Low potency or no effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Low or Absent PAFR Expression | Verify that your cell line expresses the PAF receptor (PAFR). You can check this by Western blot, qPCR, or by using a positive control cell line known to express PAFR. |
| Degraded this compound | Although more stable than PAF, C-PAF can still degrade over time, especially if not stored properly. Store C-PAF according to the manufacturer's instructions (typically at -20°C or -80°C) and prepare fresh working solutions for each experiment. |
| Receptor Desensitization | Prolonged exposure to an agonist can lead to receptor desensitization. Consider shorter incubation times or using a kinetic assay to capture the initial response. |
| Incorrect Serum Concentration | Components in serum can sometimes interfere with the activity of lipid mediators. Test the effect of C-PAF in both serum-containing and serum-free media to determine the optimal conditions for your experiment. |
Issue 3: Difficulty in interpreting apoptosis data.
| Possible Cause | Troubleshooting Steps |
| Necrosis vs. Apoptosis | High concentrations of C-PAF may induce necrosis rather than apoptosis. Use assays that can distinguish between these two forms of cell death, such as Annexin V/Propidium Iodide staining followed by flow cytometry. |
| Timing of Assay | Apoptosis is a dynamic process. The optimal time to measure apoptotic markers can vary. Perform a time-course experiment to identify the peak of the apoptotic response. |
| Assay Sensitivity | Some apoptotic assays may not be sensitive enough to detect subtle changes. Consider using a more sensitive method, such as a caspase activity assay, or measuring multiple apoptotic markers. |
Quantitative Data Summary
The following tables summarize quantitative data related to the activity of this compound and the efficacy of PAFR antagonists.
Table 1: Dose-Dependent Effect of this compound on Intracellular Calcium
| Cell Line | C-PAF Concentration | Effect | Reference |
| Raji lymphoblast | 100 pM - 1 µM | Dose-dependent increase in free intracellular calcium | [2] |
Table 2: Inhibitory Concentrations (IC50) of PAFR Antagonists
| Antagonist | Assay | IC50 | Reference |
| WEB 2086 | PAF-induced platelet aggregation | ~1 µM | |
| CV-3988 | PAF-induced platelet aggregation | ~0.2 µM | |
| BN 52021 | PAF-induced platelet aggregation | ~0.1 µM | |
| Apafant | PAF-induced human platelet aggregation | 170 nM | |
| Apafant | PAF-induced human neutrophil aggregation | 360 nM |
Note: IC50 values can vary depending on the specific experimental conditions and cell type used.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on adherent cells.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the C-PAF dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of the C-PAF concentration to determine the EC50 value.
Protocol 2: Measurement of this compound-Induced Caspase-3/7 Activation
This protocol details the measurement of apoptosis through the activity of executioner caspases.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line in 100 µL of complete medium and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a cell viability assay (e.g., CellTiter-Glo®) performed in parallel to account for differences in cell number. Express caspase activity as fold change relative to the vehicle control.
Signaling Pathways and Experimental Workflows
// Nodes CPAF [label="this compound", fillcolor="#FBBC05"]; PAFR [label="PAF Receptor (PAFR)\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#F1F3F4"]; PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; IP3 [label="IP3", fillcolor="#F1F3F4"]; DAG [label="DAG", fillcolor="#F1F3F4"]; Ca_release [label="Ca²⁺ Release\n(from ER)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#F1F3F4"]; MAPK_cascade [label="MAPK Cascade\n(ERK, JNK, p38)", fillcolor="#F1F3F4"]; ROS [label="Reactive Oxygen Species (ROS)\nGeneration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial Dysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_Activation [label="Caspase Activation\n(Caspase-9, Caspase-3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Stress [label="Cell Stress & Toxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CPAF -> PAFR [label="Binds to"]; PAFR -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label="Induces"]; DAG -> PKC [label="Activates"]; PKC -> MAPK_cascade [label="Activates"]; MAPK_cascade -> ROS [label="Leads to"]; Ca_release -> ROS; ROS -> Oxidative_Stress; Oxidative_Stress -> Mitochondria; Mitochondria -> Caspase_Activation [label="Cytochrome c release"]; Caspase_Activation -> Apoptosis; Apoptosis -> Cell_Stress; Oxidative_Stress -> Cell_Stress; } enddot Caption: this compound signaling pathway leading to cell stress and apoptosis.
// Nodes Start [label="Start: Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Treat with this compound\n(Dose-response & Time-course)", fillcolor="#FBBC05"]; Viability [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(e.g., Caspase Activity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS Measurement\n(e.g., DCFH-DA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(EC50, Fold Change)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> Viability; Treatment -> Apoptosis; Treatment -> ROS; Viability -> Data_Analysis; Apoptosis -> Data_Analysis; ROS -> Data_Analysis; Data_Analysis -> Conclusion; } enddot Caption: General experimental workflow for assessing C-PAF-induced cytotoxicity.
References
- 1. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The platelet activating factor (PAF) signaling cascade in systemic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Carbamyl-PAF (cPAF) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbamyl-PAF (cPAF).
Frequently Asked Questions (FAQs)
Q1: What is this compound (cPAF) and why is it used in research?
This compound (cPAF) is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF).[1][2] Unlike the endogenous ligand PAF, which is rapidly metabolized, cPAF is metabolically stable, making it a valuable tool for studying the PAF receptor (PAF-R) and its downstream signaling pathways in a more controlled manner.[1] It acts as a potent agonist of the PAF-R, a G-protein coupled receptor (GPCR), initiating various cellular responses.[1][2]
Q2: What is non-specific binding and why is it a concern in cPAF experiments?
Non-specific binding refers to the interaction of cPAF with components other than its intended target, the PAF receptor. This can include binding to other proteins, lipids, or even the surfaces of laboratory plastics. High non-specific binding can lead to inaccurate experimental results by obscuring the true specific binding signal, resulting in an overestimation of total binding and an incorrect assessment of receptor affinity and density.
Q3: How is non-specific binding experimentally determined?
Non-specific binding is determined by measuring the binding of a labeled ligand (e.g., [³H]-cPAF) in the presence of a large excess of an unlabeled competitor ligand (e.g., unlabeled cPAF or PAF). The high concentration of the unlabeled ligand saturates the specific binding sites on the PAF receptor, so any remaining bound labeled ligand is considered non-specific.
Specific Binding = Total Binding - Non-Specific Binding
Q4: What are the known downstream signaling pathways of the PAF receptor activated by cPAF?
The PAF receptor is primarily coupled to Gq and Gi G-proteins. Upon activation by cPAF, these G-proteins initiate a cascade of intracellular events:
-
Gq pathway: Activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
-
Gi pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
These signaling events ultimately lead to various physiological responses, including inflammation, platelet aggregation, and immune cell activation.
Troubleshooting Guides
This section provides guidance on how to identify and resolve common issues related to non-specific binding in cPAF experiments.
High Non-Specific Binding in Radioligand Binding Assays
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Suboptimal Buffer Conditions | Adjust the pH of the binding buffer. The optimal pH can vary between cell/membrane preparations. Increase the ionic strength of the buffer by adding NaCl (e.g., 100-150 mM). | Reduced electrostatic interactions between cPAF and non-target molecules, leading to lower non-specific binding. |
| Inadequate Blocking | Include a blocking agent in your binding buffer. Bovine Serum Albumin (BSA) at a concentration of 0.1-1% is commonly used to block non-specific binding sites on surfaces and other proteins. | BSA will occupy non-specific binding sites, reducing the opportunity for cPAF to bind non-specifically. |
| Hydrophobic Interactions | Add a low concentration (0.01-0.1%) of a non-ionic surfactant, such as Tween-20 or Triton X-100, to the binding buffer.[3] | Surfactants can disrupt hydrophobic interactions that contribute to non-specific binding of the lipid-like cPAF molecule. |
| Excessive Radioligand Concentration | Use a concentration of [³H]-cPAF that is at or below the Kd (dissociation constant) for the PAF receptor. A typical starting point is in the low nanomolar range. | Lowering the radioligand concentration reduces the likelihood of low-affinity, non-specific interactions. |
| Insufficient Washing | Increase the number and/or volume of washes with ice-cold wash buffer after incubation to more effectively remove unbound and non-specifically bound radioligand. | More thorough washing will reduce the background signal from non-specifically bound cPAF. |
| Filter Binding | Pre-soak the glass fiber filters in a blocking solution (e.g., 0.3-0.5% polyethyleneimine, PEI) before filtration. | PEI treatment reduces the non-specific binding of the positively charged cPAF to the negatively charged filters. |
Experimental Protocols
Protocol 1: [³H]-Carbamyl-PAF Radioligand Binding Assay
This protocol describes a filtration-based radioligand binding assay to determine the specific binding of [³H]-cPAF to cell membranes expressing the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor
-
[³H]-Carbamyl-PAF
-
Unlabeled this compound (for determining non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% PEI
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the PAF receptor or from tissues known to express the receptor. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Assay Setup:
-
Total Binding: To designated wells of a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-cPAF (at a final concentration around the Kd, e.g., 1-5 nM), and 100 µL of the membrane preparation (typically 20-50 µg of protein).
-
Non-Specific Binding: To a separate set of wells, add 50 µL of unlabeled cPAF (at a final concentration of 1-10 µM), 50 µL of [³H]-cPAF, and 100 µL of the membrane preparation.
-
Competition Binding (Optional): For competition assays, add 50 µL of varying concentrations of a test compound, 50 µL of [³H]-cPAF, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 60-120 minutes with gentle agitation to reach binding equilibrium.[1]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a vacuum filtration manifold.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate in the dark for at least 4 hours. Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each condition.
-
Specific binding is calculated as: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For saturation binding experiments, plot specific binding against the concentration of [³H]-cPAF to determine the Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the Ki can be calculated.
-
Protocol 2: this compound Induced Calcium Flux Assay
This protocol describes a method to measure the increase in intracellular calcium concentration in response to cPAF stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing the PAF receptor (e.g., HEK293-PAF-R, U937, or primary neutrophils)
-
This compound
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with kinetic reading capabilities and injectors
Procedure:
-
Cell Plating: Seed the cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. After the final wash, add 100 µL of HBSS to each well.
-
Compound Incubation: If testing antagonists, add the antagonist compounds to the wells and incubate for 15-30 minutes at 37°C.
-
Calcium Flux Measurement:
-
Set up the fluorescence plate reader for kinetic reading at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em = 494/516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Using the instrument's injector, add the desired concentration of cPAF to the wells.
-
Continue to record the fluorescence intensity for at least 3-5 minutes to capture the peak and subsequent decay of the calcium signal.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Data can be expressed as the peak fluorescence intensity, the area under the curve, or as a fold change over baseline.
-
For dose-response experiments, plot the response against the log concentration of cPAF to determine the EC50.
-
Visualizations
Signaling Pathways
References
Technical Support Center: Optimizing Carbamyl-PAF Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Carbamyl-PAF (C-PAF), a metabolically stable analog of Platelet-Activating Factor (PAF), in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: Carbamyl-platelet-activating factor (C-PAF) is a synthetic analog of the potent inflammatory phospholipid, Platelet-Activating Factor (PAF). Unlike native PAF, which is rapidly degraded, C-PAF is not significantly metabolized by cells like Raji lymphoblasts at 37°C, making it a valuable tool for studying PAF receptor-mediated signaling and inflammatory processes with greater experimental control and reproducibility.[1][2] It acts as a direct agonist of the PAF receptor (PAFR), a G-protein coupled receptor (GPCR), initiating a cascade of downstream signaling events.[2][3]
Q2: What is the primary mechanism of action for this compound?
A2: this compound binds to and activates the Platelet-Activating Factor Receptor (PAFR).[2][3] This receptor is coupled to various G-proteins, and its activation triggers multiple intracellular signaling pathways.[4] Key downstream effects include the mobilization of intracellular calcium, activation of mitogen-activated protein kinase (MAPK) pathways (including ERK, p38, and JNK), and subsequent cellular responses such as platelet aggregation, chemotaxis, and cytokine release.[1][4][5]
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent such as Dimethyl sulfoxide (DMSO), ethanol, or chloroform. A common practice is to create a 10-30 mM stock solution in DMSO. This stock can then be serially diluted to the final working concentration in your aqueous experimental buffer or cell culture medium immediately before use to minimize precipitation. For long-term storage, the solid form of this compound should be stored at -20°C.
Q4: What is a typical concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific biological response being measured. Based on published data, a broad range from 10 pM to 1 µM has been used. For instance, in Raji lymphoblasts, C-PAF has been shown to increase intracellular calcium in a dose-dependent manner from 100 pM to 1 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: High variability or no response in my cell-based assay.
-
Possible Cause 1: Suboptimal Incubation Time.
-
Troubleshooting Tip: The kinetics of PAFR activation and downstream signaling can vary between cell types and assays. For rapid responses like calcium mobilization, short incubation times (seconds to minutes) are sufficient. For processes like cytokine release or gene expression, longer incubation periods (hours) may be necessary. It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific endpoint. Binding studies in Raji lymphoblasts at 4°C showed saturation within 60-80 minutes, but functional responses at 37°C will have different kinetics.
-
-
Possible Cause 2: Poor Solubility of this compound.
-
Troubleshooting Tip: this compound, being a lipid, has limited solubility in aqueous solutions. Ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls. Prepare fresh dilutions from a concentrated stock solution for each experiment. Sonication of the stock solution before dilution may also aid in solubility.
-
-
Possible Cause 3: Receptor Desensitization.
-
Troubleshooting Tip: Prolonged exposure to agonists can lead to the desensitization of GPCRs like the PAF receptor. This can result in a diminished response upon subsequent stimulation. If you suspect desensitization, consider using shorter incubation times or a lower concentration of this compound. In some experimental models, pre-treatment with agents that affect prostaglandin synthesis, such as indomethacin, has been shown to prevent PAF receptor desensitization.
-
-
Possible Cause 4: Low or Absent PAF Receptor Expression.
-
Troubleshooting Tip: Confirm that your cell line of interest expresses a sufficient level of the PAF receptor. This can be verified by techniques such as RT-qPCR for mRNA expression or by flow cytometry or western blotting for protein expression, if suitable antibodies are available.
-
Issue 2: Inconsistent results in platelet aggregation assays.
-
Possible Cause 1: Variation in Platelet Preparation.
-
Troubleshooting Tip: The preparation of platelet-rich plasma (PRP) is a critical step. Ensure a standardized protocol for blood collection (e.g., using sodium citrate as an anticoagulant) and centrifugation to obtain PRP. The time between blood collection and the assay should be minimized and kept consistent.
-
-
Possible Cause 2: Vehicle Effects.
-
Troubleshooting Tip: The solvent used to dissolve this compound (e.g., ethanol or DMSO) can affect platelet function. Always include a vehicle control where the solvent is added to the platelets at the same final concentration as in the experimental wells.
-
-
Possible Cause 3: Donor Variability.
-
Troubleshooting Tip: Platelet reactivity can vary significantly between individuals. When possible, use platelets from multiple healthy donors to ensure the observed effects are not donor-specific.
-
Data Presentation
Table 1: this compound Activity in Different In Vitro Assays
| Assay Type | Cell Type/System | Concentration Range | Incubation Time | Readout | Reference |
| Receptor Binding | Raji Lymphoblasts | Not Applicable | 60-80 min at 4°C | Saturation of binding | [3] |
| Calcium Mobilization | Raji Lymphoblasts | 100 pM - 1 µM | Seconds to minutes | Increase in intracellular Ca2+ | [3] |
| Platelet Aggregation | Human Platelets | 50 nM - 14 µM (for PAF) | Minutes | Increased light transmittance | |
| Chemotaxis | Human Eosinophils | 10⁻⁸ M - 10⁻⁵ M (for PAF) | 1-3 hours | Cell migration | |
| Cytokine Release | Immune Cells | Varies (e.g., 10 nM - 1 µM) | 4 - 48 hours | Cytokine concentration (ELISA) | |
| ERK Phosphorylation | Various Cell Lines | Varies (e.g., 10 nM - 1 µM) | 5 - 60 minutes | p-ERK/Total ERK ratio (Western Blot) |
Experimental Protocols
1. Protocol: Calcium Mobilization Assay
This protocol is a general guideline for measuring this compound-induced intracellular calcium mobilization using a fluorescent calcium indicator.
-
Cell Preparation:
-
Plate cells in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Culture cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Loading with Calcium Indicator Dye:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
This compound Stimulation and Measurement:
-
Prepare a series of dilutions of this compound in the assay buffer at 2X the final desired concentration.
-
After incubation with the dye, wash the cells gently with the assay buffer.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Inject the this compound dilutions and continue to measure the fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes).
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
2. Protocol: Western Blot for ERK Phosphorylation
This protocol describes the detection of ERK1/2 phosphorylation in response to this compound treatment.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-16 hours prior to treatment, if necessary, to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for a predetermined optimal time (e.g., 5, 15, 30, or 60 minutes). Include a vehicle-treated control.
-
-
Protein Extraction:
-
After treatment, place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Time-Course Optimization.
References
Validation & Comparative
Validating PAF Receptor Activation: A Comparative Guide to Carbamyl-PAF
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbamyl-PAF (c-PAF) with the endogenous ligand, Platelet-Activating Factor (PAF), and other alternatives for validating PAF receptor (PAF-R) activation. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the signaling pathways and experimental workflows.
Introduction to this compound
This compound (c-PAF) is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF). Its key advantage lies in its metabolic stability, making it a reliable tool for in vitro and in vivo studies of the PAF receptor. Unlike the native PAF, which is rapidly degraded by acetylhydrolases, c-PAF provides a sustained stimulus, allowing for more consistent and reproducible experimental outcomes. This guide will delve into the experimental validation of PAF receptor activation using c-PAF, comparing its performance with PAF and commonly used antagonists.
Comparative Analysis of PAF Receptor Ligands
The following tables summarize the quantitative data for c-PAF, PAF, and key PAF receptor antagonists, providing a clear comparison of their binding affinities and functional potencies in various assays.
Table 1: Agonist Binding Affinity and Functional Potency
| Compound | Receptor | Cell Type | Assay | Parameter | Value | Reference |
| This compound (c-PAF) | PAF-R | Raji lymphoblasts | Binding Assay | Kd | 2.9 ± 0.9 nM | [1] |
| PAF-R | Raji lymphoblasts | Calcium Mobilization | Agonist | Dose-dependent increase (100 pM - 1 µM) | [1] | |
| Platelet-Activating Factor (PAF) | PAF-R | Human Platelets | Inositol Phosphate Accumulation | EC50 | 1.2 ± 0.3 nM | [2] |
| PAF-R | Guinea Pig Eosinophils | Inositol Phosphate Accumulation | EC50 | 10 nM | ||
| PAF-R | Guinea Pig Eosinophils | Calcium Mobilization | EC50 | 12 nM | ||
| PAF-R | Human Platelets | Platelet Aggregation | Threshold Dose | ~100 nM | [3] |
Table 2: Antagonist Potency in Inhibiting PAF-Induced Responses
| Antagonist | Receptor | Cell Type/System | Assay | Parameter | Value | Reference |
| WEB 2086 | PAF-R | Human Platelets | Platelet Aggregation | IC50 | 0.17 µM | [4] |
| PAF-R | Human Neutrophils | Neutrophil Aggregation | IC50 | 0.36 µM | [4] | |
| PAF-R | Human Platelets | Inositol Phosphate Accumulation | IC50 | 33 ± 12 µM | [2] | |
| PAF-R | Human Platelets | Binding Assay | Ki | 9.9 nM | [5] | |
| CV-3988 | PAF-R | Rabbit Platelets | Platelet Aggregation | IC50 | - | [6] |
| PAF-R | Rabbit Platelets | Binding Assay | IC50 | 7.9 x 10-8 M | [7] | |
| PAF-R | Human Platelets | Binding Assay | IC50 | 1.6 x 10-7 M | [7] | |
| CV-6209 | PAF-R | Rabbit Platelets | Platelet Aggregation | IC50 | 75 nM | [8] |
| PAF-R | Human Platelets | Platelet Aggregation | IC50 | 170 nM | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings in your own research.
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization following PAF receptor activation using a fluorescent calcium indicator.
1. Cell Preparation:
-
Culture cells expressing the PAF receptor (e.g., CHO-PAF-R, HEK293-PAF-R, or primary cells like platelets or neutrophils) to an appropriate density in a black-walled, clear-bottom 96-well plate.
-
On the day of the experiment, wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
2. Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) and a probenecid solution (to prevent dye extrusion).
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells to remove excess dye.
3. Agonist/Antagonist Treatment:
-
Prepare serial dilutions of c-PAF, PAF, and any antagonists to be tested.
-
For antagonist studies, pre-incubate the cells with the antagonist for a defined period before adding the agonist.
-
Add the agonist to the wells and immediately begin fluorescence measurements.
4. Data Acquisition and Analysis:
-
Use a fluorescence plate reader or a fluorescence microscope to measure the change in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, measure the ratio of emission at two different excitation wavelengths.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Calculate the EC50 for agonists and IC50 for antagonists from the dose-response curves.
Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry to measure platelet aggregation in response to PAF receptor activation.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP.
-
Collect the upper PRP layer. Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed.
2. Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Place a cuvette containing PRP into the aggregometer and establish a baseline reading (0% aggregation). Use PPP to set the 100% aggregation baseline.
-
For antagonist studies, pre-incubate the PRP with the antagonist.
-
Add the agonist (c-PAF or PAF) to the cuvette to initiate aggregation.
-
Record the change in light transmission over time as the platelets aggregate.
3. Data Analysis:
-
The aggregometer software will generate aggregation curves.
-
Determine the maximum percentage of aggregation for each condition.
-
For agonists, calculate the EC50 from the dose-response curve.
-
For antagonists, calculate the IC50 by determining the concentration required to inhibit 50% of the maximal aggregation induced by the agonist.
Reporter Gene Assay
This protocol outlines a method to measure PAF receptor activation by quantifying the expression of a reporter gene downstream of a Gq-coupled signaling pathway.
1. Cell Line and Reporter Construct:
-
Use a host cell line (e.g., CHO-K1 or HEK293) that stably or transiently expresses the human PAF receptor.
-
Co-transfect the cells with a reporter plasmid containing a response element sensitive to Gq-pathway activation (e.g., a serum response element (SRE) or a nuclear factor of activated T-cells (NFAT) response element) upstream of a luciferase or fluorescent protein reporter gene.
2. Assay Procedure:
-
Seed the transfected cells into a 96-well plate and allow them to adhere.
-
The following day, replace the culture medium with a serum-free medium.
-
Add serial dilutions of c-PAF or other agonists to the wells. For antagonist testing, pre-incubate with the antagonist before adding the agonist.
-
Incubate the plate for a period sufficient to allow for reporter gene expression (typically 4-24 hours).
3. Data Acquisition and Analysis:
-
For luciferase reporters, lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.
-
For fluorescent protein reporters, measure the fluorescence intensity using a fluorescence plate reader or microscope.
-
Normalize the reporter gene activity to a control (e.g., a constitutively expressed reporter or total protein concentration).
-
Generate dose-response curves and calculate EC50 and IC50 values.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in validating PAF receptor activation.
Caption: PAF Receptor Signaling Pathway.
Caption: Calcium Imaging Experimental Workflow.
Caption: Logical Flow for Validating c-PAF Activity.
Conclusion
This compound serves as an invaluable tool for researchers studying the Platelet-Activating Factor receptor. Its metabolic stability ensures consistent and reproducible results in a variety of cellular assays. The data and protocols presented in this guide demonstrate that c-PAF effectively activates the PAF receptor, leading to downstream signaling events such as calcium mobilization and platelet aggregation. Furthermore, the inhibition of c-PAF-induced responses by known PAF receptor antagonists confirms its specificity. By utilizing c-PAF in conjunction with the detailed experimental methodologies provided, researchers can confidently investigate the physiological and pathological roles of the PAF receptor and screen for novel therapeutic modulators.
References
- 1. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Confirming Carbamyl-PAF Specificity with PAF Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common Platelet-Activating Factor (PAF) receptor antagonists used to confirm the specificity of Carbamyl-PAF (c-PAF), a non-hydrolyzable synthetic analog of PAF. Understanding the interaction between c-PAF and PAF receptor antagonists is crucial for elucidating the precise mechanisms of PAF receptor signaling and for the development of novel therapeutics targeting this pathway. This document offers a compilation of experimental data, detailed protocols for key assays, and visual representations of the underlying biological and experimental workflows.
This compound is a valuable tool in PAF research due to its resistance to degradation by acetylhydrolases, which allows for more stable and prolonged receptor activation compared to native PAF. However, confirming that the observed effects of c-PAF are indeed mediated through the PAF receptor is a critical experimental step. This is achieved by demonstrating that known PAF receptor antagonists can competitively inhibit the biological responses induced by c-PAF.
Comparative Efficacy of PAF Receptor Antagonists
Several structurally distinct PAF receptor antagonists have been developed and characterized. Their efficacy is typically quantified by their inhibitory constant (Ki) in binding assays or their half-maximal inhibitory concentration (IC50) in functional assays. While direct comparative studies evaluating the inhibition of both PAF and c-PAF by a range of antagonists are limited, existing data indicates that antagonists that block PAF also effectively inhibit c-PAF-mediated responses, albeit with potencies that may vary. It has been shown that c-PAF itself has about one-third the potency of native PAF in binding to the PAF receptor.[1]
Below is a summary of the inhibitory activities of three widely used PAF receptor antagonists—WEB 2086, CV-3988, and ABT-491—against PAF-induced responses. This data provides a benchmark for evaluating their potential to inhibit c-PAF activity.
| Antagonist | Target | Assay | Key Parameter | Value (nM) | Organism/Cell Type |
| WEB 2086 | PAF Receptor | Competitive Binding | Ki | 9.9 - 16.3 | Human Platelets |
| PAF-induced Platelet Aggregation | Functional Assay | IC50 | 170 | Human | |
| PAF-induced Neutrophil Aggregation | Functional Assay | IC50 | 360 | Human | |
| PAF-induced IP3 Production | Functional Assay | IC50 | 33,000 | Human Platelets | |
| CV-3988 | PAF Receptor | Competitive Binding | Ki | 120 | Rabbit Platelets |
| PAF-induced Platelet Aggregation | Functional Assay | IC50 | 79 | Rabbit | |
| ABT-491 | PAF Receptor | Competitive Binding | Ki | 0.6 | Human Platelets |
Note: The presented values are compiled from multiple sources and may vary depending on the specific experimental conditions.
Experimental Protocols
To experimentally validate the specificity of c-PAF, researchers can employ a variety of in vitro assays. The following sections provide detailed protocols for three key experiments: a competitive binding assay, a platelet aggregation assay, and a calcium mobilization assay.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a PAF receptor antagonist to compete with a radiolabeled ligand for binding to the PAF receptor, and can be adapted to determine the binding affinity of c-PAF itself.
Objective: To determine the inhibitory constant (Ki) of a PAF receptor antagonist against the binding of a radiolabeled PAF analog to its receptor, and to determine the binding affinity (Kd) of c-PAF.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines)
-
Radiolabeled PAF analog (e.g., [3H]PAF)
-
Unlabeled PAF (for standard curve)
-
This compound
-
PAF receptor antagonist of interest (e.g., WEB 2086, CV-3988, ABT-491)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the PAF receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following reaction mixtures in a final volume of 200 µL:
-
Total Binding: 50 µL membrane suspension, 50 µL [3H]PAF (at a concentration near its Kd), and 100 µL Binding Buffer.
-
Non-specific Binding: 50 µL membrane suspension, 50 µL [3H]PAF, 50 µL of a high concentration of unlabeled PAF (e.g., 1 µM), and 50 µL Binding Buffer.
-
Antagonist Competition: 50 µL membrane suspension, 50 µL [3H]PAF, 50 µL of the PAF receptor antagonist at various concentrations (e.g., 10-11 to 10-5 M), and 50 µL Binding Buffer.
-
c-PAF Competition: 50 µL membrane suspension, 50 µL [3H]PAF, 50 µL of c-PAF at various concentrations, and 50 µL Binding Buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For antagonist and c-PAF competition, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value for the antagonist using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Platelet Aggregation Assay
This functional assay measures the ability of a PAF receptor antagonist to inhibit platelet aggregation induced by c-PAF.
Objective: To determine the IC50 value of a PAF receptor antagonist for the inhibition of c-PAF-induced platelet aggregation.
Materials:
-
Freshly drawn human or rabbit blood collected in an anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound.
-
PAF receptor antagonist of interest.
-
Saline solution (0.9% NaCl).
-
Aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Transfer the PRP to a new tube. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PPP (representing 100% aggregation) and PRP (representing 0% aggregation).
-
Assay Performance:
-
Pipette 450 µL of adjusted PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add 50 µL of the PAF receptor antagonist at various concentrations (or saline for the control) and incubate for 5 minutes.
-
Initiate aggregation by adding 50 µL of a fixed concentration of c-PAF (a concentration that induces submaximal aggregation).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each concentration of the antagonist.
-
Plot the percentage of inhibition (relative to the control) against the logarithm of the antagonist concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a key downstream signaling event following PAF receptor activation.
Objective: To determine the IC50 value of a PAF receptor antagonist for the inhibition of c-PAF-induced intracellular calcium mobilization.
Materials:
-
A cell line expressing the PAF receptor (e.g., HEK293 cells stably expressing the PAF receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound.
-
PAF receptor antagonist of interest.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed the cells into a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.
-
Assay Performance:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Program the instrument to measure fluorescence intensity (e.g., excitation at 488 nm, emission at 520 nm) every second.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 50 µL of the PAF receptor antagonist at various concentrations (or buffer for the control) to the wells.
-
After a 2-5 minute incubation, add 50 µL of a fixed concentration of c-PAF to stimulate the cells.
-
Continue to record the fluorescence intensity for at least 2 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after the addition of c-PAF.
-
Calculate the percentage of inhibition of the calcium response for each antagonist concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and determine the IC50 value.
-
Visualizing Key Pathways and Workflows
To better understand the molecular interactions and experimental processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: PAF Receptor Signaling Pathway.
Caption: Experimental Workflow for Confirming c-PAF Specificity.
By utilizing the comparative data and detailed protocols provided in this guide, researchers can effectively design and execute experiments to confidently confirm the PAF receptor-mediated specificity of this compound, thereby advancing our understanding of PAF signaling in health and disease.
References
A Comparative Guide to the Bioactivity of Carbamyl-PAF and Native PAF
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of Carbamyl-Platelet-Activating Factor (cPAF) and native Platelet-Activating Factor (PAF). We will delve into their receptor binding affinities, effects on platelet and neutrophil activation, metabolic stability, and the signaling pathways they trigger. This objective comparison is supported by experimental data to aid in the selection and application of these molecules in research and drug development.
Introduction to PAF and its Analog, Carbamyl-PAF
Native Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid that acts as a powerful mediator in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] Its bioactivity is mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR).[2] However, the biological effects of native PAF are transient due to its rapid inactivation by the enzyme PAF acetylhydrolase (PAF-AH).
To overcome this limitation, synthetic analogs of PAF have been developed. Among these, this compound (cPAF) is a widely used, non-hydrolyzable analog.[3] In cPAF, the acetyl group at the sn-2 position is replaced with a carbamyl group, rendering it resistant to degradation by PAF-AH. This metabolic stability makes cPAF a valuable tool for studying the sustained effects of PAFR activation.[4] This guide will compare the key bioactivities of these two molecules.
Quantitative Comparison of Bioactivity
The following tables summarize the available quantitative data for this compound and native PAF, focusing on receptor binding affinity and potency in cellular assays.
| Ligand | Cell Type | Dissociation Constant (Kd) | Reference |
| This compound | Raji lymphoblasts | 2.9 ± 0.9 nM | [4] |
| Native PAF | Human Polymorphonuclear Leukocytes | 0.44 ± 0.03 nM | [5] |
| Native PAF | Human Keratinocytes (A-431 cells) | 6.3 ± 0.3 nM | [6] |
Table 1: Receptor Binding Affinity. This table compares the dissociation constants (Kd) of this compound and native PAF for the PAF receptor in different human cell lines. A lower Kd value indicates a higher binding affinity.
| Ligand | Assay | EC50 | Reference |
| Native PAF | Neutrophil Activation | ||
| CD10 Upregulation | 10.3 nM | [7] | |
| CD11b Upregulation | 14.7 nM | [7] | |
| CD62L Downregulation | 79.2 nM | [7] | |
| CD66b Upregulation | 15.4 nM | [7] | |
| Phagocytic Activity | 19.2 nM | [7] | |
| ROS Generation | 55.3 nM | [7] | |
| Native PAF | Platelet Aggregation | Threshold dose ~100 nM | [8] |
Metabolic Stability: A Key Differentiator
The most significant difference between native PAF and this compound lies in their metabolic stability. Native PAF is rapidly hydrolyzed and inactivated by the enzyme PAF acetylhydrolase (PAF-AH). In contrast, the carbamyl linkage at the sn-2 position of cPAF is resistant to this enzymatic degradation.[3] This makes cPAF a metabolically stable agonist, capable of inducing sustained activation of the PAF receptor.
Figure 1: Metabolic fate of native PAF vs. This compound.
Signaling Pathways
Both this compound and native PAF exert their biological effects by binding to and activating the PAF receptor, a G-protein coupled receptor.[2] Upon activation, the receptor can couple to various G proteins, primarily Gq and Gi, to initiate downstream signaling cascades.[2] These pathways include the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, including platelet aggregation, neutrophil degranulation, and chemotaxis.
Figure 2: Simplified PAF receptor signaling pathway.
Experimental Protocols
Platelet Aggregation Assay
This protocol describes a typical light transmission aggregometry (LTA) experiment to measure platelet aggregation induced by PAF or cPAF.
Figure 3: Workflow for a platelet aggregation assay.
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.[9]
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature. Carefully collect the upper, straw-colored PRP layer.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to pellet the platelets. Collect the supernatant, which is the PPP.
-
Platelet Aggregation Measurement:
-
Pre-warm PRP and PPP samples to 37°C.
-
Place a cuvette with PPP into the aggregometer to set the baseline (100% light transmission).
-
Place a cuvette with PRP and a magnetic stir bar into the sample well of the aggregometer.
-
Add a known concentration of PAF or cPAF to the PRP and immediately start recording the change in light transmission. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Neutrophil Activation Assay (Flow Cytometry)
This protocol outlines a general method for assessing neutrophil activation by measuring the expression of cell surface markers using flow cytometry.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.
-
Cell Stimulation: Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with calcium and magnesium) and incubate with varying concentrations of native PAF or cPAF for a specified time at 37°C.
-
Antibody Staining: After stimulation, wash the cells and stain them with fluorescently-labeled antibodies specific for neutrophil activation markers (e.g., anti-CD11b, anti-CD62L).
-
Flow Cytometry Analysis: Acquire the stained samples on a flow cytometer. Gate on the neutrophil population based on forward and side scatter characteristics.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the activation markers to determine the level of neutrophil activation in response to different concentrations of the agonists.
Conclusion
This compound and native PAF are both potent agonists of the PAF receptor, capable of inducing a range of biological responses, including platelet aggregation and neutrophil activation. The primary and most critical distinction between the two is their metabolic stability. Native PAF is rapidly degraded, leading to transient signaling, while the non-hydrolyzable nature of this compound allows for sustained receptor activation. This makes cPAF an invaluable tool for in vitro and in vivo studies where prolonged PAF receptor stimulation is desired. While native PAF generally exhibits a higher receptor binding affinity, cPAF remains a potent and reliable agonist for elucidating the downstream consequences of PAF signaling in various physiological and pathological contexts. The choice between these two molecules should, therefore, be guided by the specific requirements of the experimental design, particularly the desired duration of PAF receptor activation.
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a second putative receptor of platelet-activating factor from human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of functional platelet-activating factor receptors on human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intelligent classification of platelet aggregates by agonist type | eLife [elifesciences.org]
A Comparative Guide to Carbamyl-PAF and Other Non-Metabolizable PAF Analogs for Researchers
For researchers in pharmacology, immunology, and drug development, metabolically stable analogs of Platelet-Activating Factor (PAF) are indispensable tools for elucidating the roles of the PAF receptor in various physiological and pathological processes. Among these, Carbamyl-PAF (C-PAF) is a widely utilized non-metabolizable PAF receptor agonist. This guide provides an objective comparison of C-PAF with other non-metabolizable PAF analogs, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Introduction to Non-Metabolizable PAF Analogs
Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent lipid mediator involved in a myriad of biological processes, including inflammation, platelet aggregation, and anaphylaxis. However, its short half-life due to rapid metabolism by PAF acetylhydrolase (PAF-AH) limits its utility in prolonged experimental settings. Non-metabolizable PAF analogs, by resisting enzymatic degradation, provide a sustained activation of the PAF receptor (PAF-R), a G-protein coupled receptor, making them valuable for in vitro and in vivo studies.
This guide focuses on this compound (C-PAF) and compares it with another common non-metabolizable analog, 1-O-alkyl-2-methoxy-PAF (methoxy-PAF), highlighting their differences in receptor binding and biological activity.
Comparative Analysis of this compound and Methoxy-PAF
This compound is characterized by the replacement of the acetyl group at the sn-2 position of the glycerol backbone with a carbamyl group. This modification renders the molecule resistant to hydrolysis by PAF-AH. Similarly, methoxy-PAF features a methoxy group at the sn-2 position, which also confers metabolic stability.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for C-PAF and methoxy-PAF based on available experimental data.
| Parameter | This compound (C-PAF) | Methoxy-PAF | Native PAF (for reference) |
| Receptor Binding Affinity (Kd) | 2.9 ± 0.9 nM[1] | Commensurate with native PAF[2] | ~1 nM[1] |
| Biological Potency | Approximately one-third the potency of native PAF[1] | Biological activity is commensurate with that of PAF[2] | High |
| Metabolic Stability | Not significantly metabolized[1] | Resistant to metabolism[2] | Rapidly metabolized |
Signaling Pathways and Experimental Workflows
The binding of a non-metabolizable PAF analog to the PAF receptor initiates a cascade of intracellular signaling events. Understanding these pathways and the experimental workflows to study them is crucial for researchers.
PAF Receptor Signaling Pathway
Caption: PAF Receptor Signaling Pathway.
Experimental Workflow for Comparing PAF Analogs
Caption: Workflow for comparing PAF analogs.
Detailed Experimental Protocols
PAF Receptor Binding Assay (Competitive Binding)
This protocol is designed to determine the binding affinity (Kd) of non-metabolizable PAF analogs by measuring their ability to compete with a radiolabeled PAF ligand for binding to the PAF receptor.
Materials:
-
[³H]-PAF (radioligand)
-
This compound and other non-metabolizable PAF analogs (unlabeled competitors)
-
Washed human or rabbit platelets (or cell lines expressing PAF-R)
-
Binding buffer (e.g., Tyrode's buffer with 0.25% BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Platelet Preparation: Isolate platelets from whole blood by differential centrifugation and wash them in a suitable buffer to remove plasma components. Resuspend the final platelet pellet in the binding buffer to a concentration of approximately 2-5 x 10⁸ cells/mL.
-
Assay Setup: In a series of microcentrifuge tubes, add a fixed concentration of [³H]-PAF (typically near its Kd value).
-
Competition: Add increasing concentrations of the unlabeled PAF analog (e.g., C-PAF or methoxy-PAF) to the tubes. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled PAF to determine non-specific binding.
-
Incubation: Initiate the binding reaction by adding the washed platelet suspension to each tube. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 30-60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. The filter will trap the platelets with bound radioligand.
-
Washing: Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the maximal binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. The Kd of the competitor can then be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This assay measures the ability of PAF analogs to induce platelet aggregation, providing a functional measure of their potency (EC50).
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
This compound and other non-metabolizable PAF analogs
-
Platelet aggregometer
-
Aggregation cuvettes with stir bars
Procedure:
-
PRP Preparation: Obtain PRP by centrifuging citrated whole blood at a low speed. Adjust the platelet count if necessary.
-
Baseline Measurement: Place a cuvette with PRP into the aggregometer and establish a baseline of light transmission (0% aggregation). A cuvette with platelet-poor plasma (PPP) is used to set 100% aggregation.
-
Addition of Agonist: Add a specific concentration of the PAF analog to the PRP while stirring.
-
Monitoring Aggregation: The aggregometer will record the change in light transmission as platelets aggregate. The maximum aggregation is recorded.
-
Dose-Response Curve: Repeat steps 2-4 with a range of concentrations for each PAF analog to generate a dose-response curve.
-
Data Analysis: Plot the percentage of maximum aggregation against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the analog that produces 50% of the maximal aggregation response.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) upon PAF receptor activation, a key downstream signaling event.
Materials:
-
Cells expressing PAF-R (e.g., platelets, neutrophils, or a suitable cell line)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound and other non-metabolizable PAF analogs
-
Fluorescence spectrophotometer or a fluorescence microscope equipped for ratiometric imaging
Procedure:
-
Cell Loading with Fura-2 AM: Incubate the cells with Fura-2 AM and a small amount of Pluronic F-127 in HBSS for 30-60 minutes at 37°C. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.
-
Washing: Wash the cells with fresh HBSS to remove extracellular Fura-2 AM.
-
Measurement of Baseline Fluorescence: Place the cell suspension or coverslip with adherent cells into the fluorometer or on the microscope stage. Measure the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Stimulation with PAF Analog: Add the PAF analog to the cells and continuously record the fluorescence ratio.
-
Data Analysis: An increase in the 340/380 nm fluorescence ratio indicates an increase in [Ca²⁺]i. The peak response can be quantified and compared between different analogs and concentrations to assess their relative efficacy in mobilizing intracellular calcium.
Conclusion
This compound and other non-metabolizable PAF analogs are powerful research tools. While C-PAF is a well-characterized and widely used PAF receptor agonist, its potency is somewhat lower than that of native PAF. In contrast, methoxy-PAF appears to have a biological activity level comparable to the natural ligand. The choice of analog will depend on the specific requirements of the experiment, including the desired potency and the need for sustained receptor activation. The detailed protocols provided in this guide should enable researchers to effectively design and execute experiments to compare the performance of these and other PAF analogs, leading to a deeper understanding of PAF receptor signaling in health and disease.
References
- 1. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbamyl-PAF: A Comparative Analysis of its Cross-Reactivity with Other Lipid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carbamyl-Platelet-Activating Factor (Carbamyl-PAF or c-PAF) and its interaction with the Platelet-Activating Factor Receptor (PAF-R) in contrast to other key lipid signaling molecules and their respective receptors. This compound, a synthetic and metabolically stable analog of Platelet-Activating Factor (PAF), is a potent agonist of the PAF receptor, initiating a cascade of downstream signaling events upon binding.[1][2] While c-PAF is a well-established tool for studying PAF-R-mediated processes, its cross-reactivity with other lipid receptors is a critical consideration for its experimental use.
This document summarizes the available quantitative data, details relevant experimental protocols for assessing receptor binding and activation, and provides visual representations of the distinct signaling pathways.
Executive Summary
Extensive literature review reveals that this compound is a highly selective agonist for the PAF receptor. A key study on Raji lymphoblasts demonstrated that c-PAF binds to the PAF receptor with a high affinity, exhibiting a dissociation constant (Kd) of 2.9 ± 0.9 nM.[3] This study also indicated that c-PAF has approximately one-third the potency of native PAF.[3] Functionally, c-PAF acts as a PAF-R agonist, inducing dose-dependent increases in free intracellular calcium.[3]
Crucially, no direct experimental evidence from comprehensive selectivity profiling studies was identified in the public domain that demonstrates cross-reactivity of this compound with receptors for other major classes of lipid mediators, including those for lysophosphatidic acid (LPA), sphingosine-1-phosphate (S1P), leukotrienes, and prostaglandins. The distinct structural nature of these lipid mediators and the unique signaling cascades initiated by their respective receptors suggest a low probability of significant off-target interactions by c-PAF.
Data Presentation: Comparative Ligand-Receptor Interactions
The following tables summarize the binding affinities and effective concentrations for c-PAF and the natural ligands of other major lipid receptors. This data highlights the specific and high-affinity interaction of c-PAF with its cognate receptor in contrast to the interactions of other lipid mediators.
Table 1: Binding Affinity (Kd) and Potency (EC50/IC50) of this compound and Other Lipid Mediators
| Ligand | Receptor | Cell Type/System | Binding Affinity (Kd) | Potency (EC50/IC50) | Reference |
| This compound | PAF Receptor | Raji lymphoblasts | 2.9 ± 0.9 nM | Induces Ca2+ mobilization (100 pM - 1 µM) | [3] |
| Lysophosphatidic Acid (LPA) | LPA1 Receptor | - | ~9 pKd (label-free) | - | [4] |
| Sphingosine-1-Phosphate (S1P) | S1P1 Receptor | CHO cells | - | 5.7 nM (EC50) | [5] |
| Sphingosine-1-Phosphate (S1P) | S1P2 Receptor | - | - | 17.6 nM (IC50) | [5] |
| Sphingosine-1-Phosphate (S1P) | S1P5 Receptor | - | - | 8.6 nM (EC50) | [5] |
| Leukotriene B4 (LTB4) | BLT1 Receptor | Cos-7 cells | 0.15 nM | - | [6] |
Note: The available data for different ligands come from a variety of experimental systems and methodologies, which should be considered when making direct comparisons.
Experimental Protocols
To experimentally determine the cross-reactivity of a compound like this compound, radioligand binding assays and functional assays such as calcium mobilization are standard methodologies.
Radioligand Binding Assay (Competitive Binding)
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the receptor of interest (e.g., LPA1, S1P1, CysLT1) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Assay Procedure:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radiolabeled ligand for the receptor being tested (e.g., [3H]-LPA for LPA receptors).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Incubate the mixture to allow binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate Gq-coupled receptors, which leads to an increase in intracellular calcium concentration.
1. Cell Preparation:
-
Culture cells expressing the receptor of interest in a 96-well, black-walled, clear-bottom plate.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate the cells to allow for dye uptake.
2. Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compound (this compound) and the natural ligand (as a positive control).
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the test compound or control ligand to the wells and immediately begin recording the fluorescence intensity over time.
3. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the ligand concentration.
-
Determine the EC50 value (the concentration of the ligand that produces 50% of the maximal response).
Signaling Pathways and Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways activated by PAF and other major lipid mediators. The lack of overlap in the initial receptor activation provides a theoretical basis for the high specificity of this compound.
Conclusion
This compound is a highly specific and potent agonist for the PAF receptor. The current body of scientific literature does not provide evidence of its cross-reactivity with other major lipid receptors, including those for LPA, S1P, leukotrienes, and prostaglandins. The distinct signaling pathways activated by these different classes of lipid mediators further support the likely specificity of c-PAF. For definitive confirmation of its selectivity profile, direct experimental evaluation using assays such as competitive radioligand binding and functional calcium mobilization across a panel of lipid receptors would be required. Researchers utilizing this compound in their studies can have a high degree of confidence in its on-target activity at the PAF receptor.
References
- 1. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Leukotriene receptors as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbamyl-PAF Binding: Scatchard Analysis and Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Scatchard analysis for characterizing the binding of Carbamyl-platelet-activating factor (Carbamyl-PAF or C-PAF) to its receptor, alongside modern alternative techniques. This compound, a metabolically stable analog of platelet-activating factor (PAF), is a valuable tool in studying the physiological and pathological roles of the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) implicated in inflammation, allergic reactions, and thrombosis. Understanding the binding kinetics of ligands like this compound is crucial for the development of novel therapeutics targeting the PAF signaling pathway.
Quantitative Comparison of Ligand Binding to the PAF Receptor
The following table summarizes the binding affinities (Kd or Ki) and, where available, the maximum binding capacities (Bmax) of this compound, native PAF, and several common PAF receptor antagonists. This data is essential for comparing the relative potencies and receptor interactions of these compounds.
| Ligand | Receptor Source | Assay Type | Kd/Ki (nM) | Bmax | Reference |
| This compound | Raji lymphoblasts | Scatchard Analysis | 2.9 ± 0.9 (Kd) | 14,800 sites/cell | (Travers et al., 1992) |
| Platelet-Activating Factor (PAF) | Rabbit Platelets | Scatchard Analysis | 2.2 ± 0.2 (Kd) | 93.7 ± 8.3 fmoles/10⁸ platelets | (Terashita et al., 1985)[1] |
| Platelet-Activating Factor (PAF) | Human Platelets | Scatchard Analysis | 1.58 ± 0.36 (Kd) | - | (Inarrea et al., 1984)[2] |
| Platelet-Activating Factor (PAF) | Rat Peritoneal PMNs | Saturation Binding | 4.74 ± 2.59 (Kd) | 2.79 ± 1.40 x 10⁴ receptors/cell | (Hwang et al., 1991)[3] |
| WEB 2086 (Apafant) | Human Platelets | Competitive Binding | 9.9 (Ki) | - | (MedChemExpress, n.d.)[4] |
| WEB 2086 (Apafant) | Human Platelets | Competitive Binding | 15 (Ki) | - | (Stewart et al., 1989)[5] |
| WEB 2086 (Apafant) | Rat Hepatocytes | Saturation Binding | 113 (Kd) | 0.65 pmol/10⁶ cells | (Olson et al., 1996)[6] |
| CV-3988 | Rabbit Platelets | Competitive Binding | 120 (Ki) | - | (Terashita et al., 1985)[1] |
| Ginkgolide B | Cloned PAF Receptors | Competitive Binding | 110 (Ki) for 7α-chloro ginkgolide B | - | (Vogensen et al., 2003)[7] |
Experimental Protocols
Radioligand Binding Assay and Scatchard Analysis
This protocol describes a typical radioligand binding assay followed by Scatchard analysis to determine the binding parameters of a ligand to the PAF receptor.
1. Materials:
-
Radiolabeled ligand (e.g., [³H]this compound or [³H]PAF)
-
Unlabeled ligand (for competition and determination of non-specific binding)
-
Cell membranes or intact cells expressing the PAF receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.25% BSA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
2. Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the PAF receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, add a fixed amount of membrane protein.
-
Incubation: Add increasing concentrations of the radiolabeled ligand to the tubes. For determining non-specific binding, add a high concentration of the unlabeled ligand to a parallel set of tubes.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Construct a Scatchard plot by plotting the ratio of bound/free radioligand on the y-axis against the amount of bound radioligand on the x-axis.
-
The dissociation constant (Kd) is the negative reciprocal of the slope of the resulting line, and the maximum number of binding sites (Bmax) is the x-intercept.
-
dot
Alternatives to Scatchard Analysis
While historically significant, Scatchard analysis has limitations, including the distortion of experimental error and the potential for misleading results with complex binding systems. Modern approaches offer more robust and accurate data analysis.
Non-Linear Regression
This is now the gold standard for analyzing binding data. Instead of linearizing the data, non-linear regression directly fits the specific binding data to the one-site binding (hyperbola) equation. This method provides more accurate estimates of Kd and Bmax as it properly weights the data points and avoids the error propagation issues associated with the Scatchard plot.
Fluorescence Polarization (FP)
Fluorescence Polarization is a non-radioactive, homogeneous assay that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand. When a small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger receptor molecule, its rotation slows down, leading to an increase in polarization. This change in polarization is directly proportional to the amount of bound ligand and can be used to determine binding affinity. FP assays are amenable to high-throughput screening.
Scintillation Proximity Assay (SPA)
SPA is a homogeneous radioligand binding assay that eliminates the need for a separation step. The receptor is immobilized on scintillant-coated beads. When a radiolabeled ligand binds to the receptor, the radioisotope is brought into close proximity to the scintillant, causing light to be emitted. Unbound radioligand in the bulk solution is too far away to excite the scintillant. The amount of light produced is proportional to the amount of bound ligand.
PAF Receptor Signaling Pathway
Upon binding of an agonist like this compound, the PAF receptor initiates a cascade of intracellular signaling events. The receptor is primarily coupled to Gq and Gi proteins. Activation of Gq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.
dot
Conclusion
The analysis of this compound binding to its receptor is a critical step in understanding the pharmacology of the PAF signaling system. While Scatchard analysis has been a foundational technique, the adoption of non-linear regression for data analysis is highly recommended for improved accuracy. Furthermore, the availability of non-radioactive and homogeneous assay formats like Fluorescence Polarization and Scintillation Proximity Assay provides valuable alternatives for high-throughput screening and detailed kinetic studies in drug discovery and development. The choice of method will depend on the specific experimental goals, available resources, and the desired throughput.
References
- 1. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of the binding of platelet-activating factor to platelets of different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High affinity receptor binding of platelet-activating factor in rat peritoneal polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The specific binding of the platelet-activating factor (PAF) receptor antagonist WEB 2086 and the benzodiazepine flunitrazepam to rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Downstream Signaling of Carbamyl-PAF and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbamyl-PAF (cPAF) and other alternatives in stimulating downstream signaling events through the Platelet-Activating Factor Receptor (PAFR). It is designed to assist researchers in selecting the appropriate agonist and validating its effects through detailed experimental protocols and comparative data.
Introduction to this compound and the PAF Receptor
This compound (cPAF) is a synthetic, non-hydrolyzable analog of the potent inflammatory phospholipid, Platelet-Activating Factor (PAF). Its metabolic stability makes it a valuable tool for studying the sustained effects of PAFR activation.[1] The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation, triggers a cascade of intracellular signaling events crucial in various physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.
Activation of the PAFR primarily involves coupling to Gq, Gi, and G12/13 proteins. This leads to the activation of several downstream effector pathways:
-
Phospholipase C (PLC) activation , leading to inositol trisphosphate (IP3) generation and subsequent mobilization of intracellular calcium.
-
Inhibition of adenylyl cyclase , resulting in decreased cyclic AMP (cAMP) levels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2, which regulate gene expression and cell proliferation.
-
Recruitment of β-arrestin , which mediates receptor desensitization, internalization, and G-protein-independent signaling.
This guide will compare the performance of cPAF with native PAF and other commercially available PAFR agonists in activating these key downstream signaling pathways.
Comparative Analysis of PAFR Agonist Performance
The following tables summarize the available quantitative data for cPAF, native PAF, and other PAFR agonists. It is important to note that direct comparative data from a single study is limited, and therefore, some values are collated from different studies, which may have varying experimental conditions.
Table 1: Comparison of Agonist Potency (EC50) in Calcium Mobilization Assays
| Agonist | Cell Type | EC50 (M) | Reference |
| PAF (C16) | Neurohybrid NG108-15 cells | 6.8 x 10-9 | [2] |
| PAF (C16) | U937 cells | 5 x 10-11 | [3] |
| This compound (cPAF) | Raji lymphoblasts | Dose-dependent increase (10-10 to 10-6 M) | [1] |
| ET-18-OCH3 | U937 cells | 2.5 x 10-7 | [3] |
| Acyl-PAF | Human Platelets | Less potent than alkyl-PAF | [4] |
Note: A direct EC50 value for cPAF in a calcium mobilization assay was not found in the reviewed literature, however, it is shown to be a potent agonist.
Table 2: Comparison of Agonist Activity in Other Signaling Assays
| Agonist | Assay | Effect | Potency/Concentration | Reference |
| This compound (cPAF) | Cell Proliferation | Increased proliferation | 100 nM | [5] |
| PAF (C16) | cAMP Inhibition | Inhibition of forskolin-induced cAMP | Not specified | [6] |
| Acyl-PAF | Platelet Aggregation | Partial agonist/antagonist | Less potent than alkyl-PAF | [4][7][8] |
Signaling Pathways and Experimental Workflows
To validate the downstream signaling events following cPAF stimulation, a series of well-established cellular assays can be employed. The following diagrams and protocols outline the key experimental workflows.
This compound Signaling Cascade
Experimental Workflow for Validating cPAF Signaling
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAFR activation, primarily through the Gq-PLC-IP3 pathway.
Principle: Cells expressing PAFR are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon stimulation with an agonist, the release of calcium from intracellular stores leads to an increase in fluorescence, which is measured over time.
Protocol:
-
Cell Culture: Seed cells expressing PAFR (e.g., HEK293, CHO, or U937 cells) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of cPAF, PAF, and other agonists in the assay buffer.
-
Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
-
Add the agonist solutions to the wells and immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494/516 nm for Fluo-4).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Plot the peak fluorescence response against the agonist concentration to determine the EC50 and Emax values.
-
cAMP Inhibition Assay
This assay quantifies the decrease in intracellular cAMP levels following PAFR activation through the Gi pathway.
Principle: PAFR activation inhibits adenylyl cyclase, leading to a reduction in cAMP production. This is often measured in cells pre-stimulated with an adenylyl cyclase activator like forskolin. The change in cAMP is detected using methods such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
Protocol:
-
Cell Culture: Plate PAFR-expressing cells in a 96-well plate.
-
Cell Stimulation:
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Concurrently, treat the cells with different concentrations of cPAF, PAF, or other agonists.
-
-
cAMP Detection (HTRF Assay Example):
-
Lyse the cells to release intracellular cAMP.
-
Add a solution containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Incubate to allow for competition between cellular cAMP and the d2-labeled cAMP for antibody binding.
-
Measure the HTRF signal on a compatible plate reader. A higher cellular cAMP concentration results in a lower HTRF signal.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the intracellular cAMP concentration for each sample.
-
Plot the inhibition of forskolin-stimulated cAMP production against agonist concentration to determine the IC50 (equivalent to EC50 for inhibition) and Emax values.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated PAFR, a key event in receptor desensitization and G-protein-independent signaling.
Principle: A common method is the PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation. The PAFR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (EA). Upon agonist-induced recruitment, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol:
-
Cell Culture: Use a commercially available cell line stably co-expressing the PAFR-ProLink™ and β-arrestin-EA fusion proteins. Plate the cells in a 96-well white, solid-bottom plate.
-
Agonist Stimulation: Add serial dilutions of cPAF, PAF, or other agonists to the cells and incubate for 60-90 minutes at 37°C.
-
Signal Detection:
-
Add the detection reagent containing the chemiluminescent substrate.
-
Incubate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the agonist concentration to determine the EC50 and Emax values for β-arrestin recruitment.
-
MAPK/ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of key kinases in the MAPK pathway, such as ERK1/2, following PAFR activation.
Principle: Upon stimulation, the MAPK cascade is activated, leading to the phosphorylation of ERK1/2. This phosphorylation can be detected using phospho-specific antibodies via Western blotting.
Protocol:
-
Cell Culture and Stimulation:
-
Culture PAFR-expressing cells to near confluence.
-
Serum-starve the cells for several hours to reduce basal MAPK activity.
-
Stimulate the cells with cPAF, PAF, or other agonists for various time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Express the results as the fold-change in p-ERK/total ERK ratio relative to the unstimulated control.
-
Biased Agonism at the PAF Receptor
Biased agonism describes the ability of different agonists for the same receptor to preferentially activate certain downstream signaling pathways over others. For example, one agonist might be more potent at activating G-protein signaling, while another might favor β-arrestin recruitment.[10][11][12][13][14] Currently, there is a lack of specific studies in the public domain that have investigated whether this compound or other PAF analogs act as biased agonists at the PAF receptor. To assess potential biased agonism, a systematic comparison of the relative potencies and efficacies of cPAF, PAF, and other analogs across both G-protein-mediated (e.g., calcium mobilization, cAMP inhibition) and β-arrestin-mediated pathways is necessary.
Conclusion
This compound is a valuable tool for studying PAFR signaling due to its metabolic stability. Validating its downstream effects requires a multi-faceted approach employing a variety of cellular assays. While direct quantitative comparisons with native PAF and other agonists are not always available in a single context, the protocols and data presented in this guide provide a solid framework for researchers to design and interpret their experiments. Future studies directly comparing the potency and efficacy of cPAF and other analogs across the full spectrum of PAFR-mediated signaling pathways will be crucial for a more complete understanding of their pharmacology, including the potential for biased agonism.
References
- 1. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissociation of the effects of the antitumour ether lipid ET-18-OCH3 on cytosolic calcium and on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of acyl and alkyl analogs of platelet-activating factor on inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparative analyses of downstream signal transduction targets modulated after activation of the AT1 receptor by two β-arrestin-biased agonists [frontiersin.org]
- 11. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. β-arrestins and heterotrimeric G-proteins: collaborators and competitors in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbamyl-PAF: In Vitro Efficacy vs. In Vivo Potential
For researchers, scientists, and drug development professionals, understanding the nuances between in vitro and in vivo effects is paramount. This guide provides a comprehensive comparison of Carbamyl-PAF (c-PAF), a metabolically stable analog of Platelet-Activating Factor (PAF), detailing its performance in controlled laboratory settings versus its anticipated biological impact.
This compound, a synthetic derivative of the potent lipid mediator PAF, has emerged as a valuable tool in inflammation research. Its key advantage lies in its resistance to metabolic degradation, which allows for more sustained and predictable experimental outcomes compared to its naturally occurring counterpart.[1][2] This guide synthesizes available experimental data to offer a clear comparison of c-PAF's effects inside and outside a living organism, providing researchers with the critical information needed for designing and interpreting studies in the field of inflammation and cellular signaling.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its parent compound, PAF, based on available experimental data. A significant data gap exists for the in vivo effects of c-PAF, with current literature focusing on the administration of PAF.
Table 1: In Vitro Activity of this compound and PAF
| Parameter | This compound (c-PAF) | Platelet-Activating Factor (PAF) | Reference Cell Line / System |
| Receptor Binding Affinity (Kd) | 2.9 ± 0.9 nM | ~1 nM (approx. 3x higher than c-PAF) | Raji lymphoblasts |
| Potency (Receptor Binding) | Approx. 1/3 of PAF | - | Raji lymphoblasts |
| EC50 (Intracellular Ca2+ Mobilization) | Data not available | 6.8 nM | Neurohybrid NG108-15 cells[3] |
| Metabolic Stability | Not significantly metabolized | Rapidly degraded | Raji lymphoblasts[1][4] |
Table 2: In Vivo Effects of PAF (as a proxy for c-PAF)
| Parameter | Observed Effect with PAF | Animal Model |
| Inflammatory Response | Increased serum IL-6 activity | Rat[5] |
| Vascular Permeability | Dose-dependent increase | Rat[6][7] |
| Cardiovascular Effects | Systemic hypotension, decreased pulmonary arterial pressure | Rat[6] |
Signaling Pathway and Experimental Workflows
The biological effects of this compound are initiated by its binding to the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events, primarily through the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, resulting in a rapid increase in cytosolic calcium concentration, which in turn activates various downstream cellular responses.
The following diagram illustrates a typical workflow for assessing the in vitro effects of this compound, from cell preparation to data analysis.
A generalized workflow for investigating the in vivo effects of a PAF analog like this compound is depicted below.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate comparison of results.
PAF Receptor Binding Assay (Competitive)
This assay determines the binding affinity of a compound to the PAF receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Culture cells expressing the PAF receptor (e.g., Raji lymphoblasts) to a sufficient density.
-
Harvest the cells and wash with ice-cold buffer.
-
Lyse the cells and isolate the membrane fraction by centrifugation.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled PAF analog (e.g., [3H]PAF), and varying concentrations of the unlabeled competitor (this compound or PAF).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for the competitor using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to stimulate an increase in intracellular calcium concentration, a key downstream event in PAF receptor signaling.
-
Cell Preparation and Dye Loading:
-
Culture an appropriate cell line (e.g., one endogenously or recombinantly expressing the PAF receptor) on a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) by incubating them in a buffer containing the dye.
-
Wash the cells to remove excess extracellular dye.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader or a flow cytometer.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells.
-
Continuously monitor the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the magnitude of the calcium response for each concentration of this compound.
-
Plot the response as a function of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
In Vivo Vascular Permeability Assay (Miles Assay)
This assay assesses the ability of a substance to increase the permeability of blood vessels in a living animal.
-
Animal Preparation:
-
Anesthetize the experimental animal (e.g., a rat or mouse).
-
-
Dye Injection:
-
Inject Evans Blue dye intravenously. This dye binds to serum albumin. Under normal conditions, the albumin-dye complex is too large to pass through the endothelial barrier of blood vessels.
-
-
Test Substance Administration:
-
Administer this compound (or a control substance) either systemically (e.g., intravenously) or locally (e.g., intradermally).
-
-
Tissue Collection and Dye Extraction:
-
After a set period, euthanize the animal and perfuse the circulatory system to remove any remaining dye from the blood vessels.
-
Dissect the tissues of interest.
-
Extract the extravasated Evans Blue dye from the tissues using a solvent such as formamide.
-
-
Quantification:
-
Measure the absorbance of the extracted dye using a spectrophotometer.
-
Quantify the amount of dye in the tissue, which is proportional to the degree of vascular permeability.
-
Conclusion
This compound serves as a potent and stable agonist of the PAF receptor in vitro, with a slightly lower binding affinity than its native counterpart, PAF. Its metabolic stability makes it an excellent tool for dissecting PAF receptor-mediated signaling pathways in a controlled laboratory environment. While direct in vivo data for c-PAF is limited, the known in vivo effects of PAF—including the induction of inflammatory responses and increased vascular permeability—provide a likely, albeit unconfirmed, indication of c-PAF's potential actions in a whole-organism context. The key advantage of using c-PAF in vivo would be its prolonged and more consistent effect due to its resistance to degradation. Further in vivo studies are necessary to fully characterize the pharmacological profile of this compound and to validate its use as a stable alternative to PAF in animal models of inflammation and other PAF-mediated pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet aggregatory response to platelet activating factor (PAF), ex vivo, and PAF-acetylhydrolase activity in patients with unstable angina: effect of c7E3 Fab (abciximab) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAF increases vascular permeability without increasing pulmonary arterial pressure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAF increases vascular permeability in selected tissues: effect of BN-52021 and L-655,240 - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbamyl-PAF: A Reliable Positive Control for Robust PAF Signaling Experiments
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the study of Platelet-Activating Factor (PAF) and its receptor (PAF-R) is pivotal to understanding inflammatory responses, allergic reactions, and a host of other physiological and pathological processes. For researchers navigating this field, the use of appropriate controls is paramount to ensure the validity and reproducibility of experimental data. This guide provides a comprehensive comparison of Carbamyl-PAF (c-PAF), a metabolically stable analog of PAF, with other common alternatives used as positive controls in PAF signaling experiments. We present supporting experimental data, detailed protocols for key assays, and clear visualizations to aid in the selection of the most suitable positive control for your research needs.
The Critical Role of a Positive Control in PAF Signaling Assays
A positive control is an essential component of any well-designed experiment. In the context of PAF signaling, a positive control serves to:
-
Validate Assay Performance: Confirm that the experimental system (e.g., cells, reagents) is responsive to PAF-R stimulation.
-
Establish a Baseline for Agonist Activity: Provide a reference point against which the potency and efficacy of test compounds can be compared.
-
Troubleshoot Experimental Issues: Help identify potential problems with the assay setup or reagents if the expected positive response is not observed.
The ideal positive control for PAF signaling experiments should be a reliable PAF-R agonist that consistently elicits a measurable downstream response.
This compound: The Metabolically Stable Agonist
This compound (1-O-hexadecyl-2-N-methylcarbamyl-sn-glycero-3-phosphocholine) is a synthetic analog of PAF that has gained widespread acceptance as a positive control. Its key advantage lies in its metabolic stability. Unlike the natural ligand PAF (typically 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine), which is rapidly degraded by the enzyme PAF acetylhydrolase (PAF-AH), c-PAF is resistant to this enzymatic breakdown.[1] This stability ensures a more consistent and prolonged stimulation of the PAF receptor, leading to more reproducible experimental outcomes.
Head-to-Head Comparison: c-PAF vs. Natural PAF (C16:0)
The most common natural form of PAF is PAF C16:0. While it is the endogenous ligand, its rapid degradation can be a drawback in experimental settings. Here’s a comparison of their performance in key functional assays:
| Agonist | Assay | Cell Type | EC50 (nM) | Key Findings |
| This compound (c-PAF) | Calcium Mobilization | Neurohybrid NG108-15 cells | ~6.8 | Induces a robust and dose-dependent increase in intracellular calcium.[2] |
| PAF (C16:0) | Platelet Aggregation | Human Platelets | Varies (typically low nM range) | Potent inducer of platelet aggregation, but activity can be transient due to degradation.[3][4] |
| PAF (C16:0) | Neutrophil Activation (CD11b upregulation) | Human Neutrophils | ~14.7 | Strong activator of neutrophils, a key cell type in inflammatory responses.[5] |
| PAF (C16:0) | Neutrophil Activation (ROS production) | Human Neutrophils | ~55.3 | Potently stimulates the production of reactive oxygen species.[5] |
| PAF (C16:0) | Eosinophil Degranulation | Human Eosinophils | ~1.47 | Effective in inducing degranulation at very low concentrations.[6] |
Note: EC50 values can vary depending on the specific experimental conditions, cell line, and assay methodology. The data presented here is for comparative purposes.
Other Alternatives to this compound
While c-PAF is an excellent choice, other PAF analogs can also serve as positive controls, each with its own characteristics:
-
PAF C18:0: Another naturally occurring form of PAF with a longer sn-1 alkyl chain. Its biological activity is generally comparable to or slightly less potent than PAF C16:0.
-
mc-PAF (1-O-hexadecyl-2-O-methylcarbamyl-sn-glycero-3-phosphocholine): A close structural relative of c-PAF, also exhibiting metabolic stability and potent PAF receptor agonism.
The choice of the most appropriate positive control will depend on the specific research question and the experimental system being used. For experiments requiring sustained receptor activation and high reproducibility, the metabolic stability of This compound makes it a superior choice over the natural ligand.
Visualizing the PAF Signaling Cascade
To understand the downstream effects of PAF receptor activation, it is crucial to visualize the signaling pathways involved. Upon binding of an agonist like c-PAF, the PAF receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.
Caption: Simplified PAF receptor signaling pathways.
Experimental Workflow: A Guide to Key Assays
The following diagram illustrates a typical workflow for conducting a PAF signaling experiment, such as an intracellular calcium mobilization assay.
Caption: Workflow for a calcium mobilization assay.
Logical Framework for Positive Control Selection
The decision to use this compound as a positive control is based on a logical assessment of its properties compared to the natural ligand.
Caption: Rationale for choosing this compound.
Detailed Experimental Protocols
Protocol 1: Platelet Aggregation Assay
This assay measures the ability of a compound to induce or inhibit platelet aggregation, a key function mediated by PAF.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Agonist: this compound or PAF C16:0.
-
Saline or appropriate vehicle control.
-
Platelet aggregometer.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
Preparation of Platelets:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C for 10 minutes.
-
Place a cuvette with PPP in the aggregometer and set the baseline (100% transmission).
-
Place a cuvette with 300 µL of PRP and a stir bar in the aggregometer and set the 0% transmission baseline.
-
Add the desired concentration of this compound (e.g., 100 nM as a starting point) or vehicle to the PRP.
-
Record the change in light transmission for 5-10 minutes. Aggregation is observed as an increase in light transmission.
-
-
Data Analysis:
-
The maximum aggregation percentage is determined from the aggregation curve.
-
For dose-response experiments, plot the maximum aggregation against the log of the agonist concentration to determine the EC50 value.
-
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of a compound to induce the migration of neutrophils, a critical step in the inflammatory response.
Materials:
-
Freshly isolated human neutrophils.
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size).
-
Chemoattractant: this compound or PAF C16:0.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Cell viability stain (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., using Ficoll-Paque and dextran sedimentation).
-
Resuspend the isolated neutrophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Chemotaxis Assay:
-
Add the chemoattractant (e.g., 10 nM this compound) or vehicle control to the lower wells of the Boyden chamber.
-
Place the membrane over the lower wells.
-
Add 50 µL of the neutrophil suspension to the upper chamber of each well.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, carefully remove the membrane.
-
Wipe off the non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the bottom of the membrane with a fluorescent dye.
-
Quantify the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the fluorescence of the chemoattractant-treated wells by the fluorescence of the vehicle control wells.
-
For dose-response experiments, plot the chemotactic index against the log of the agonist concentration to determine the EC50 value.
-
Conclusion
This compound stands out as a robust and reliable positive control for a wide range of PAF signaling experiments. Its metabolic stability overcomes the primary limitation of the natural ligand, PAF, ensuring consistent and reproducible PAF receptor stimulation. This guide provides the necessary data, protocols, and conceptual frameworks to assist researchers in making informed decisions about the use of c-PAF and other PAF analogs in their studies. By employing the appropriate positive controls and standardized protocols, the scientific community can continue to unravel the complexities of PAF signaling with greater confidence and accuracy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet response to the aggregatory effect of platelet activating factor (PAF) ex vivo in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal and Handling of Carbamyl-PAF
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Carbamyl-Platelet Activating Factor (Carbamyl-PAF, C-PAF), a potent analog of Platelet-Activating Factor (PAF) used in inflammation research. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a flammable liquid (Category 2) and causes serious eye irritation (Category 2A)[1]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Flame-retardant lab coat
-
Chemical safety goggles and a face shield
-
Nitrile gloves
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood[1].
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking[1].
-
Use only non-sparking tools and take precautionary measures against static discharge[1].
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water[1].
Storage Procedures
Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.
| Storage Condition | Temperature | Duration | Container |
| Solution | -20°C | Up to 2 years | Tightly sealed, light-resistant container |
| Short-term Shipping | Room Temperature | Less than 2 weeks | Original sealed packaging |
Data sourced from MedchemExpress Safety Data Sheet.
Step-by-Step Disposal Protocol
Dispose of this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Designate a specific, clearly labeled container for this compound waste.
Step 2: Container Selection and Labeling
-
Use a compatible, leak-proof, and tightly sealable container for liquid waste. The original container is often a suitable option.
-
Label the waste container clearly with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "Carbamyl-Platelet Activating Factor."
Step 3: Waste Collection
-
Unused or Expired this compound: Transfer the chemical to the designated hazardous waste container within a fume hood.
-
Contaminated Labware: Rinse contaminated glassware and equipment (e.g., pipette tips, vials) with a suitable solvent (such as ethanol) three times. Collect the rinsate as hazardous waste.
-
Contaminated PPE: Dispose of contaminated gloves, bench paper, and other solid materials in a designated solid hazardous waste container.
Step 4: Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from sources of ignition.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wear appropriate PPE , including double gloves, a lab coat, and eye protection.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate the area by wiping it down with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if there is a risk of fire.
-
Contact your institution's EHS or emergency response team for assistance with cleanup.
This compound Signaling Pathway
This compound functions as an agonist for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). The binding of this compound to PAFR initiates a signaling cascade that plays a role in various inflammatory responses.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Carbamyl-PAF
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of Carbamyl-PAF (C-PAF), a stable analog and agonist of the Platelet-Activating Factor (PAF). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Essential Safety Information
This compound is classified as a flammable liquid and can cause serious eye irritation. Appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize risk.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling this compound. The following PPE is required:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[1]
-
Body Protection: A lab coat or a chemical-resistant gown should be worn to protect the skin.[1]
-
Respiratory Protection: If there is a risk of generating aerosols or if working outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary.[1]
Hazard Summary
| Hazard | Description | Precautionary Measures |
| Flammability | Highly flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. |
| Eye Irritation | Causes serious eye irritation. | Wear appropriate eye and face protection. In case of contact, rinse cautiously with water for several minutes. |
| Skin Contact | May cause skin irritation. | Avoid contact with skin. In case of contact, rinse skin with water. |
| Inhalation | May cause respiratory irritation. | Avoid breathing vapors or mists. Use in a well-ventilated area. |
Physicochemical and Logistical Data
A clear understanding of this compound's properties is vital for safe handling and experimental planning.
| Property | Value | Source |
| Molecular Formula | C₂₆H₅₅N₂O₇P | |
| Molecular Weight | 538.70 g/mol | |
| CAS Number | 91575-58-5 | |
| Appearance | Liquid | [2][3] |
| Purity | >98% | |
| Storage | Store at -20°C. | |
| Solubility | Soluble in ethanol. | [1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and to prevent contamination.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the product name and CAS number on the label match the order.
-
Store the container tightly closed in a cool, dry, and well-ventilated area, away from ignition sources. The recommended storage temperature is -20°C.
Handling and Use
-
All handling of this compound should be performed in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Use only non-sparking tools to prevent ignition.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Prepare solutions in a fume hood, adding the solvent to the this compound slowly.
Spill Management
-
In the event of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
Disposal Plan
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Experimental Protocol: Measurement of Intracellular Calcium Mobilization
This compound, as a PAF receptor agonist, induces a rapid increase in intracellular calcium concentration ([Ca²⁺]i). The following is a detailed protocol for measuring this response in a cell-based assay.
Objective: To quantify the this compound-induced increase in [Ca²⁺]i in a relevant cell line (e.g., platelets, neutrophils, or a cell line expressing the PAF receptor).
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm)
Procedure:
-
Cell Preparation:
-
Culture cells to the appropriate density.
-
On the day of the experiment, harvest and wash the cells with HBSS without calcium.
-
Resuspend the cells in HBSS without calcium at a concentration of 1 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS without calcium.
-
Add the loading solution to the cell suspension and incubate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS without calcium to remove extracellular dye.
-
Resuspend the cells in HBSS with calcium to the original cell density.
-
-
Assay:
-
Plate 100 µL of the Fura-2 loaded cell suspension into each well of a 96-well black, clear-bottom plate.
-
Incubate the plate at 37°C for 10-15 minutes to allow the cells to equilibrate.
-
Prepare a serial dilution of this compound in HBSS with calcium.
-
Program the fluorescence plate reader to measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add 20 µL of the this compound dilutions (or vehicle control) to the appropriate wells.
-
Immediately begin recording the fluorescence ratio for 5-10 minutes to capture the calcium mobilization kinetics.
-
-
Data Analysis:
-
The ratio of Fura-2 fluorescence (340/380 nm) is proportional to the intracellular calcium concentration.
-
Calculate the change in fluorescence ratio (peak ratio - baseline ratio) for each concentration of this compound.
-
Plot the change in fluorescence ratio against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀.
-
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow.
Caption: this compound Signaling Pathway.
Caption: this compound Laboratory Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
